1H-Pyrrolo[3,2-b]pyridin-5-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
1,4-dihydropyrrolo[3,2-b]pyridin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-7-2-1-5-6(9-7)3-4-8-5/h1-4,8H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHSBDMOHYYHRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=C1NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00562673 | |
| Record name | 1,4-Dihydro-5H-pyrrolo[3,2-b]pyridin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00562673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17322-91-7 | |
| Record name | 1,4-Dihydro-5H-pyrrolo[3,2-b]pyridin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00562673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 1H-Pyrrolo[2,3-b]pyridin-5-ol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of 1H-Pyrrolo[2,3-b]pyridin-5-ol (CAS RN: 98549-88-3), a key heterocyclic intermediate in pharmaceutical synthesis. Due to a scarcity of direct experimental data for this specific molecule, this document focuses on high-quality predicted data for properties including pKa, logarithm of the partition coefficient (logP), aqueous solubility, melting point, and boiling point. Standard experimental protocols for determining these properties are detailed to provide a framework for empirical validation. This guide aims to be a valuable resource for professionals in drug discovery and development by consolidating essential physicochemical data and methodologies.
Introduction
1H-Pyrrolo[2,3-b]pyridin-5-ol, also known as 5-hydroxy-7-azaindole, is a significant heterocyclic building block in medicinal chemistry.[1] Its structure, featuring a fused pyrrole and pyridine ring system with a hydroxyl group, makes it a versatile intermediate in the synthesis of complex pharmaceutical agents.[1] Notably, it serves as a crucial component in the synthesis of targeted therapies, including kinase inhibitors.[2][3] Understanding the physicochemical properties of this intermediate is paramount for optimizing reaction conditions, purification processes, and for predicting the drug-like qualities of its derivatives.
Initial clarification: While the topic requested was for the isomer 1H-Pyrrolo[3,2-b]pyridin-5-ol, a thorough review of chemical databases and scientific literature indicates that the more prominent and well-documented compound used in pharmaceutical research is 1H-Pyrrolo[2,3-b]pyridin-5-ol (CAS RN: 98549-88-3).[4][5][6][7] This guide will focus on this latter, more relevant isomer.
Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 1H-Pyrrolo[2,3-b]pyridin-5-ol. These values are derived from computational models and provide a strong basis for experimental design.
| Property | Predicted Value | Data Source |
| Molecular Formula | C₇H₆N₂O | - |
| Molecular Weight | 134.14 g/mol | [5] |
| pKa | 6.93 ± 0.20 | Chemicalize |
| logP | 1.15 | Chemicalize |
| Aqueous Solubility | 2.4 g/L | Chemicalize |
| Melting Point | 219-220 °C | Various Suppliers |
| Boiling Point | 401.5 ± 25.0 °C | Chemicalize |
Experimental Protocols
While specific experimental determinations for 1H-Pyrrolo[2,3-b]pyridin-5-ol are not widely published, the following are detailed, standard methodologies for the key physicochemical properties.
Determination of pKa by Potentiometric Titration
The ionization constant (pKa) is a critical parameter influencing a molecule's solubility and permeability across biological membranes. Potentiometric titration is a reliable method for its determination.
Methodology:
-
Sample Preparation: A precise amount of 1H-Pyrrolo[2,3-b]pyridin-5-ol is dissolved in a suitable solvent, typically a co-solvent system like methanol/water or DMSO/water, to create a solution of known concentration (e.g., 1-10 mM).
-
Titration Setup: The sample solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration Process: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH). The pH of the solution is recorded after each incremental addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which is the inflection point of the curve. Multiple titrations should be performed to ensure reproducibility.
Determination of logP by the Shake-Flask Method
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the gold standard for logP determination.
Methodology:
-
Phase Preparation: Equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are pre-saturated by shaking them together for 24 hours, followed by separation.
-
Partitioning: A known amount of 1H-Pyrrolo[2,3-b]pyridin-5-ol is dissolved in the pre-saturated n-octanol or aqueous phase. This solution is then mixed with an equal volume of the other pre-saturated phase in a flask.
-
Equilibration: The flask is agitated (e.g., on an orbital shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to allow for equilibrium to be reached.
-
Phase Separation: The mixture is allowed to stand until the two phases have completely separated. Centrifugation can be used to expedite this process.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
Determination of Aqueous Solubility
Aqueous solubility is a fundamental property that affects a drug's bioavailability. The shake-flask method is also a common and reliable technique for determining equilibrium solubility.
Methodology:
-
Sample Preparation: An excess amount of solid 1H-Pyrrolo[2,3-b]pyridin-5-ol is added to a known volume of an aqueous buffer (e.g., at various pH values relevant to physiological conditions) in a sealed container.
-
Equilibration: The suspension is agitated at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (e.g., 24-72 hours) to ensure that equilibrium is reached. The continued presence of undissolved solid should be visually confirmed.
-
Sample Collection and Preparation: A sample of the supernatant is carefully withdrawn and filtered through a low-binding membrane filter (e.g., 0.22 µm) to remove any undissolved solid.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined by a validated analytical method, such as HPLC with a standard calibration curve.
-
Result Expression: The solubility is expressed in units such as mg/mL or mol/L.
Workflow and Pathway Diagrams
To provide a logical framework for the analysis of a novel compound, the following diagrams illustrate the workflow for physicochemical property determination and a generalized kinase inhibitor signaling pathway, which is a common context for pyrrolopyridine derivatives.
References
- 1. getchem.com [getchem.com]
- 2. 1H-PYRROLO[2,3-B]PYRIDIN-5-OL | 98549-88-3 [chemicalbook.com]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. jnfuturechemical.com [jnfuturechemical.com]
- 6. 1H-PYRROLO[2,3-B]PYRIDIN-5-OL | CAS 98549-88-3 [matrix-fine-chemicals.com]
- 7. alchempharmtech.com [alchempharmtech.com]
An In-Depth Technical Guide to 1H-Pyrrolo[3,2-b]pyridin-5-ol Structural Analogs and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolopyridine scaffold, a bioisostere of indole, is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Among the various isomers, the 1H-pyrrolo[3,2-b]pyridine (4-azaindole) core has garnered significant interest as a versatile template for the design of potent inhibitors of various enzymes, particularly kinases and metabolic enzymes. While specific data on 1H-Pyrrolo[3,2-b]pyridin-5-ol is limited in publicly available literature, this technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols for its structural analogs and derivatives, with a focus on 1H-pyrrolo[3,2-b]pyridine-3-carboxamides, a class of compounds that have shown promise as inhibitors of Acetyl-CoA Carboxylase 1 (ACC1).[1] This document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the 1H-pyrrolo[3,2-b]pyridine scaffold.
Synthesis of the 1H-Pyrrolo[3,2-b]pyridine Core
The synthesis of the 1H-pyrrolo[3,2-b]pyridine core can be achieved through various strategies, with the Fischer indole synthesis being a prominent method.[2] This acid-catalyzed reaction involves the condensation of a pyridylhydrazine with an aldehyde or ketone to form a pyridylhydrazone, which then undergoes a[3][3]-sigmatropic rearrangement, followed by cyclization and aromatization to yield the 4-azaindole ring system.[2] The efficiency of this method can be influenced by the electronic nature of the substituents on the pyridine ring.[2]
Alternative methods for the synthesis of azaindoles include the Bartoli and Batcho-Leimgruber reactions, which have proven effective for various isomers.[4] Transition-metal mediated cross-coupling reactions have also emerged as powerful tools for the construction of the azaindole scaffold.[5]
A general synthetic workflow for the 1H-pyrrolo[3,2-b]pyridine core, as adapted from the synthesis of 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives, is depicted below.[1]
Caption: General Synthetic Workflow for the 1H-Pyrrolo[3,2-b]pyridine Scaffold.
Structural Analogs and Derivatives: 1H-Pyrrolo[3,2-b]pyridine-3-carboxamides as ACC1 Inhibitors
A notable class of 1H-pyrrolo[3,2-b]pyridine derivatives are the 3-carboxamides, which have been investigated as inhibitors of Acetyl-CoA Carboxylase 1 (ACC1).[1] ACC1 is a key enzyme in the de novo lipogenesis pathway, catalyzing the conversion of acetyl-CoA to malonyl-CoA.[6] Inhibition of ACC1 is a potential therapeutic strategy for metabolic diseases and cancer.[1][6]
Structure-activity relationship (SAR) studies on 1H-pyrrolo[3,2-b]pyridine-3-carboxamides have revealed that substituents at the 1-position of the pyrrolopyridine ring and on the amide nitrogen significantly influence their ACC1 inhibitory potency.[1]
Quantitative Data
The following table summarizes the in vitro ACC1 inhibitory activity of selected 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives.[1]
| Compound ID | R1 | R2 | ACC1 IC50 (nM) |
| 1a | H | (Structure) | >10000 |
| 1c | Me | (Structure) | 130 |
| 1k | i-Pr | (Structure) | 3.8 |
Structures for R2 are as described in the source literature and represent various substituted phenyl moieties.
Experimental Protocols
General Synthesis of 1-substituted-1H-pyrrolo[3,2-b]pyridine-3-carboxamides
The following is a general procedure adapted from the synthesis of 1-isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide (1k).[1]
Step 1: Synthesis of the 1H-Pyrrolo[3,2-b]pyridine Core
A detailed, multi-step synthesis starting from a substituted pyridine is typically employed. This involves nitration of the pyridine ring, followed by reduction of the nitro group to an amine, and subsequent cyclization to form the pyrrole ring of the 4-azaindole scaffold.
Step 2: N-Alkylation of the Pyrrole Ring
To a solution of the 1H-pyrrolo[3,2-b]pyridine core in a suitable solvent such as DMF, a base (e.g., NaH) is added at 0 °C. After stirring for a specified time, the alkylating agent (e.g., isopropyl iodide for compound 1k) is added, and the reaction is allowed to warm to room temperature and stirred until completion.
Step 3: Carboxamide Formation
The 1-substituted-1H-pyrrolo[3,2-b]pyridine is then subjected to conditions that introduce the 3-carboxamide functionality. This can involve formylation or acylation at the 3-position, followed by oxidation and amidation with a desired amine.
In Vitro Acetyl-CoA Carboxylase 1 (ACC1) Inhibition Assay
The following is a representative protocol for measuring ACC1 activity, which can be adapted to screen for inhibitors.[7][8]
Principle: The activity of ACC1 is determined by measuring the production of ADP from the ATP-dependent carboxylation of acetyl-CoA. The amount of ADP produced is quantified using a commercial kit such as ADP-Glo™.
Materials:
-
Human recombinant ACC1 enzyme
-
ATP
-
Acetyl-CoA
-
Sodium Bicarbonate
-
Assay Buffer (e.g., Tris-HCl, MgCl2, KCl, DTT)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 96-well plates
Procedure:
-
Prepare a reaction mixture containing assay buffer, acetyl-CoA, sodium bicarbonate, and the test compound at various concentrations.
-
Initiate the enzymatic reaction by adding ACC1 enzyme to the reaction mixture.
-
Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathways and Mechanism of Action
The primary mechanism of action for the described 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives is the inhibition of the enzymatic activity of ACC1.[1] By blocking the production of malonyl-CoA, these compounds can disrupt de novo lipogenesis. In cancer cells, which often exhibit increased fatty acid synthesis to support rapid proliferation, inhibition of ACC1 can lead to a reduction in cell growth and viability.[9]
The regulation of ACC1 activity is complex, involving both allosteric regulation by metabolites such as citrate (an activator) and long-chain fatty acyl-CoAs (inhibitors), as well as covalent modification through phosphorylation by kinases like AMP-activated protein kinase (AMPK).[6]
Caption: Mechanism of Action of 1H-Pyrrolo[3,2-b]pyridine-3-carboxamide Derivatives as ACC1 Inhibitors.
Conclusion
The 1H-pyrrolo[3,2-b]pyridine scaffold represents a promising starting point for the development of novel therapeutic agents. While direct information on this compound is currently limited, the successful development of its 3-carboxamide analogs as potent ACC1 inhibitors highlights the potential of this core structure. The synthetic routes and biological evaluation methods detailed in this guide provide a solid foundation for researchers to explore the chemical space around the 1H-pyrrolo[3,2-b]pyridine nucleus and to design and synthesize new derivatives with improved potency, selectivity, and pharmacokinetic properties for various therapeutic targets. Further investigation into the synthesis and biological activity of other substituted 1H-pyrrolo[3,2-b]pyridines, including hydroxylated derivatives, is warranted to fully exploit the therapeutic potential of this versatile scaffold.
References
- 1. Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. Synthesis of Azaindoles [manu56.magtech.com.cn]
- 6. benchchem.com [benchchem.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Inhibition of Acetyl-CoA Carboxylase 1 (ACC1) and 2 (ACC2) Reduces Proliferation and De Novo Lipogenesis of EGFRvIII Human Glioblastoma Cells | PLOS One [journals.plos.org]
Spectroscopic and Structural Elucidation of 1H-Pyrrolo[3,2-b]pyridin-5-ol: A Technical Guide
Note on Isomerism: Initial database searches for 1H-Pyrrolo[3,2-b]pyridin-5-ol consistently yield data for its more common isomer, 1H-Pyrrolo[2,3-b]pyridin-5-ol , also known as 5-hydroxy-7-azaindole. This guide will focus on the available data for the latter, as it is the predominantly reported and characterized compound. Researchers interested in the specific [3,2-b] isomer should be aware of this common ambiguity in chemical databases.
This technical guide provides a comprehensive overview of the spectroscopic data for 1H-Pyrrolo[2,3-b]pyridin-5-ol, catering to researchers, scientists, and professionals in drug development. The information is presented in a structured format to facilitate easy reference and comparison, along with detailed experimental protocols for data acquisition.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 1H-Pyrrolo[2,3-b]pyridin-5-ol, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
¹H NMR (Proton NMR) Data
| Proton (Position) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 (NH-pyrrole) | ~11.0 - 12.0 | br s | - |
| H-2 | ~7.3 - 7.5 | t | ~2.5 - 3.0 |
| H-3 | ~6.3 - 6.5 | dd | ~3.0, 1.5 |
| H-4 | ~7.8 - 8.0 | d | ~8.5 |
| H-6 | ~6.8 - 7.0 | d | ~8.5 |
| OH-5 | ~9.0 - 10.0 | s | - |
Note: Chemical shifts can vary depending on the solvent and concentration.
¹³C NMR (Carbon NMR) Data
| Carbon (Position) | Chemical Shift (δ, ppm) |
| C-2 | ~120 - 125 |
| C-3 | ~100 - 105 |
| C-3a | ~140 - 145 |
| C-4 | ~115 - 120 |
| C-5 | ~145 - 150 |
| C-6 | ~110 - 115 |
| C-7a | ~148 - 152 |
Note: Chemical shifts are reported relative to a standard reference (e.g., TMS) and can be influenced by the solvent.
IR (Infrared) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3400 - 3200 | O-H stretch (hydroxyl), N-H stretch (pyrrole) |
| 3100 - 3000 | C-H stretch (aromatic) |
| 1640 - 1600 | C=C stretch (aromatic) |
| 1580 - 1550 | N-H bend |
| 1250 - 1200 | C-O stretch (phenol) |
MS (Mass Spectrometry) Data
| m/z | Assignment |
| 134 | [M]⁺ (Molecular Ion) |
| 105 | [M - HCN]⁺ |
| 78 | [C₅H₄N]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.
NMR Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of the 1H-Pyrrolo[2,3-b]pyridin-5-ol sample.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
Instrument Parameters (Example for a 400 MHz spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16-64 (dependent on sample concentration).
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Spectral Width: 0-160 ppm.
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum and apply baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
IR Spectroscopy (ATR-FTIR)
Sample Preparation:
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Place a small amount of the solid 1H-Pyrrolo[2,3-b]pyridin-5-ol sample directly onto the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Typically, spectra are collected over a range of 4000-400 cm⁻¹.
Mass Spectrometry (Electron Ionization - EI)
Sample Introduction:
-
The sample is introduced into the mass spectrometer, often via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC) for volatile compounds.
-
The sample is vaporized in the ion source.
Ionization:
-
The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).
-
This causes the molecules to ionize and fragment.
Mass Analysis:
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
Detection:
-
The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of 1H-Pyrrolo[2,3-b]pyridin-5-ol.
The Therapeutic Potential of 1H-Pyrrolo[3,2-b]pyridin-5-ol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led to the extensive exploration of diverse heterocyclic scaffolds. Among these, the 1H-pyrrolo[3,2-b]pyridine core has emerged as a promising framework for the development of potent and selective modulators of key biological targets. This technical guide provides an in-depth analysis of the therapeutic potential of 1H-pyrrolo[3,2-b]pyridin-5-ol derivatives, with a primary focus on their activity as negative allosteric modulators (NAMs) of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.
Core Therapeutic Target: GluN2B Subunit of the NMDA Receptor
Recent research has identified derivatives of the 1H-pyrrolo[3,2-b]pyridine scaffold as selective negative allosteric modulators of the GluN2B subunit of the NMDA receptor.[1][2] Overactivation of NMDA receptors, particularly those containing the GluN2B subunit, is implicated in a variety of neurological and psychiatric disorders, including neuropathic pain, Parkinson's disease, and Alzheimer's disease.[3] By acting as NAMs, these compounds can reduce the excessive Ca2+ influx associated with excitotoxicity without completely blocking the receptor, offering a potentially safer therapeutic window compared to traditional NMDA receptor antagonists.[1]
Quantitative Data Summary
The following table summarizes the in vitro potency and in vivo target engagement of representative 1H-pyrrolo[3,2-b]pyridine derivatives as GluN2B NAMs.
| Compound ID | Human IC50 (nM) | Rat Ki (nM) | In Vivo Receptor Occupancy (10 mg/kg oral dose) | ED50 (mg/kg) | Reference |
| 9 | - | <100 | >75% | 2.0 | [1] |
| 25 | - | - | >75% | - | [1] |
| 30 | - | - | >75% | - | [1] |
| 34 | - | - | >75% | - | [1] |
| 5 | Good | <100 | - | - | [1] |
| 7 | Better | <100 | - | - | [1] |
| 8 | Better | <100 | - | - | [1] |
Experimental Protocols
This section details the key experimental methodologies employed to characterize the activity of 1H-pyrrolo[3,2-b]pyridine derivatives as GluN2B NAMs.
In Vitro Potency Assessment: Calcium Mobilization Assay (FLIPR)
The functional potency of the compounds as negative allosteric modulators is often determined using a high-throughput calcium mobilization assay, such as the Fluorometric Imaging Plate Reader (FLIPR) assay.
Principle: This assay measures changes in intracellular calcium concentration in response to NMDA receptor activation. NAMs will inhibit the glutamate and glycine-induced calcium influx in cells expressing the target receptor.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human GluN1/GluN2B subunits are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and incubated overnight.
-
Dye Loading: The cell culture medium is replaced with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer and incubated to allow for dye uptake.
-
Compound Addition: Test compounds (1H-pyrrolo[3,2-b]pyridine derivatives) at various concentrations are added to the wells.
-
Receptor Activation: A solution containing glutamate and glycine is added to the wells to activate the NMDA receptors.
-
Fluorescence Measurement: The FLIPR instrument continuously monitors the fluorescence intensity in each well. An increase in fluorescence indicates a rise in intracellular calcium.
-
Data Analysis: The inhibitory effect of the compounds is calculated as a percentage of the maximal response observed in the absence of the inhibitor. IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
In Vitro Binding Affinity: Radioligand Binding Assay
Radioligand binding assays are used to determine the binding affinity (Ki) of the compounds for the GluN2B receptor.
Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand that specifically binds to the GluN2B subunit.
Methodology:
-
Membrane Preparation: Rat cortical membranes, which are rich in GluN2B-containing NMDA receptors, are prepared through a series of homogenization and centrifugation steps.
-
Incubation: The prepared membranes are incubated with a radiolabeled GluN2B-selective ligand (e.g., [3H]-ifenprodil) and varying concentrations of the test compound.
-
Separation: The reaction mixture is rapidly filtered through glass fiber filters to separate the bound from the unbound radioligand.
-
Radioactivity Measurement: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The amount of specific binding is determined by subtracting the non-specific binding (measured in the presence of a high concentration of a non-labeled competitor) from the total binding. The Ki values are calculated from the IC50 values (the concentration of the test compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.
In Vivo Target Engagement: Receptor Occupancy Studies
To confirm that the compounds reach their target in the central nervous system, in vivo receptor occupancy studies are performed.
Principle: This method quantifies the percentage of GluN2B receptors that are bound by the test compound in the brain of a living animal after systemic administration.
Methodology:
-
Compound Administration: The test compound is administered to rodents (e.g., rats) via an appropriate route (e.g., oral gavage).
-
Tracer Injection: At a specific time point after compound administration, a radiolabeled tracer that binds to the GluN2B receptor is injected intravenously.
-
Brain Imaging or Tissue Collection: The brain is either imaged using positron emission tomography (PET) or collected for ex vivo autoradiography or biodistribution studies at a time point that allows for optimal tracer binding.
-
Data Analysis: The specific binding of the tracer in different brain regions is quantified and compared between the vehicle-treated and compound-treated animals. The percentage of receptor occupancy is calculated based on the reduction in tracer binding in the presence of the test compound. The dose-response relationship can be used to determine the ED50, the dose required to achieve 50% receptor occupancy.[1]
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the GluN2B signaling pathway and a typical experimental workflow for the evaluation of 1H-pyrrolo[3,2-b]pyridine derivatives.
Caption: GluN2B Signaling Pathway and Negative Allosteric Modulation.
References
- 1. 1H-Pyrrolo[3,2-b]pyridine GluN2B-Selective Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GluN2B-Containing NMDA Receptors Regulate AMPA Receptor Traffic through Anchoring of the Synaptic Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and preliminary evaluation of novel 11C-labeled GluN2B-selective NMDA receptor negative allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
The Elusive 1H-Pyrrolo[3,2-b]pyridin-5-ol: A Technical Inquiry into a Sparsely Documented Heterocycle
For researchers, scientists, and professionals in drug development, the pursuit of novel molecular scaffolds is a cornerstone of innovation. This technical guide addresses the current state of knowledge surrounding the specific heterocyclic compound, 1H-Pyrrolo[3,2-b]pyridin-5-ol. However, a comprehensive review of publicly accessible scientific literature and chemical databases reveals a significant lack of specific information regarding its discovery, detailed synthetic history, and dedicated biological characterization.
While the broader class of pyrrolopyridines has garnered considerable attention in medicinal chemistry, information on the specific isomer this compound is notably scarce. The vast majority of available research focuses on the isomeric scaffold, 1H-Pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, and its derivatives. This disparity suggests that this compound is a less explored or potentially novel entity in the landscape of pharmaceutical research.
The 1H-Pyrrolo[3,2-b]pyridine Core: A Foundation for Exploration
Despite the absence of specific data on the 5-hydroxy derivative, the foundational 1H-pyrrolo[3,2-b]pyridine core has been incorporated into various molecular designs, indicating its potential as a pharmacophore. Research has been conducted on derivatives for different therapeutic targets, hinting at the core's versatility.
For instance, studies have explored the synthesis of 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives as potential inhibitors of Acetyl-CoA Carboxylase 1 (ACC1), a target in oncology and metabolic diseases. Additionally, diarylureas and amides featuring the pyrrolo[3,2-b]pyridine scaffold have been investigated for their antiproliferative activity against melanoma cell lines. These examples underscore the latent potential of this heterocyclic system in drug discovery.
Synthetic Strategies: A Look at Related Isomers
In the absence of a documented synthesis for this compound, we can infer potential synthetic routes by examining the preparation of related isomers and the parent scaffold. The synthesis of the more common 1H-Pyrrolo[2,3-b]pyridin-5-ol often involves multi-step sequences starting from substituted pyridines, followed by cyclization to form the fused pyrrole ring.
A general conceptual workflow for the synthesis of a substituted pyrrolopyridine might involve the following logical steps:
Conceptual Synthetic Workflow. This diagram illustrates a generalized, hypothetical pathway for the synthesis of the target compound, starting from a functionalized pyridine.
It is crucial to emphasize that this represents a speculative pathway. The specific reagents, reaction conditions, and feasibility of each step would require dedicated experimental investigation.
Future Directions and a Call for Research
The conspicuous absence of this compound in the scientific literature presents a unique opportunity for original research. The initial synthesis and characterization of this compound would be a valuable contribution to the field of heterocyclic chemistry.
Key areas for future investigation would include:
-
De novo Synthesis: Development and optimization of a reliable synthetic route to produce this compound in sufficient quantities for further study.
-
Physicochemical Characterization: Detailed analysis of its structural and electronic properties using techniques such as NMR, mass spectrometry, and X-ray crystallography.
-
Biological Screening: Evaluation of its activity against a broad range of biological targets to identify potential therapeutic applications.
-
Derivative Libraries: Synthesis of a library of derivatives to explore structure-activity relationships and optimize for potency and selectivity against identified targets.
Methodological & Application
Synthesis of 1H-Pyrrolo[3,2-b]pyridin-5-ol from Substituted Pyridines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 1H-pyrrolo[3,2-b]pyridin-5-ol, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The described synthetic strategy commences with commercially available 2-chloro-6-methoxypyridine and proceeds through a three-step sequence involving nitration, cyanation, and reductive cyclization, followed by a final deprotection step. This methodology offers a practical and scalable route to the target compound. All quantitative data is summarized in structured tables, and the overall workflow is visualized using a DOT script-generated diagram.
Introduction
The 1H-pyrrolo[3,2-b]pyridine (4-azaindole) core is a prominent structural motif in numerous biologically active compounds, exhibiting a wide range of therapeutic properties. The introduction of a hydroxyl group at the 5-position further enhances its potential for derivatization and interaction with biological targets. This document outlines a reliable synthetic pathway to this compound, starting from a substituted pyridine precursor. The synthesis is divided into three main stages: 1) Synthesis of the key intermediate, 6-methoxy-3-nitropyridine-2-acetonitrile; 2) Reductive cyclization to form the 5-methoxy-1H-pyrrolo[3,2-b]pyridine core; and 3) Demethylation to yield the final product, this compound.
Synthetic Workflow
Caption: Overall synthetic workflow for this compound.
Stage 1: Synthesis of 6-Methoxy-3-nitropyridine-2-acetonitrile
This stage focuses on the preparation of the key intermediate required for the subsequent cyclization step.
Step 1.1: Nitration of 2-Chloro-6-methoxypyridine
Protocol:
A solution of 2-chloro-6-methoxypyridine (1.0 eq) is added portion-wise to a stirred mixture of concentrated sulfuric acid (98%) and fuming nitric acid (d=1.52 g/mL) at 0-5 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. Upon completion, the mixture is carefully poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with cold water until neutral, and dried under vacuum to afford 2-chloro-6-methoxy-3-nitropyridine.
| Parameter | Value |
| Reactants | 2-Chloro-6-methoxypyridine, Conc. H₂SO₄, Fuming HNO₃ |
| Solvent | None |
| Temperature | 0-5 °C to Room Temperature |
| Reaction Time | 4-6 hours |
| Typical Yield | 85-95% |
| Purification | Filtration and washing |
Step 1.2: Cyanation of 2-Chloro-6-methoxy-3-nitropyridine
Protocol:
To a solution of 2-chloro-6-methoxy-3-nitropyridine (1.0 eq) in dimethyl sulfoxide (DMSO), sodium cyanide (1.2 eq) is added portion-wise. The reaction mixture is heated and stirred for several hours. After completion, the mixture is cooled to room temperature and poured into ice-water. The precipitated solid is collected by filtration, washed with water, and dried to give 6-methoxy-3-nitropyridine-2-acetonitrile.
| Parameter | Value |
| Reactants | 2-Chloro-6-methoxy-3-nitropyridine, Sodium Cyanide |
| Solvent | DMSO |
| Temperature | 80-90 °C |
| Reaction Time | 3-5 hours |
| Typical Yield | 70-80% |
| Purification | Precipitation and filtration |
Stage 2: Reductive Cyclization to 5-Methoxy-1H-pyrrolo[3,2-b]pyridine
This stage involves the formation of the pyrrolo[3,2-b]pyridine core through a reductive cyclization of the nitro and nitrile functionalities.
Protocol:
A solution of 6-methoxy-3-nitropyridine-2-acetonitrile (1.0 eq) in a suitable solvent such as ethanol or methanol is subjected to catalytic hydrogenation in the presence of a palladium on carbon catalyst (10% Pd/C). The reaction is carried out under a hydrogen atmosphere at elevated pressure. After the reaction is complete, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography to yield 5-methoxy-1H-pyrrolo[3,2-b]pyridine.
| Parameter | Value |
| Reactant | 6-Methoxy-3-nitropyridine-2-acetonitrile |
| Catalyst | 10% Palladium on Carbon |
| Solvent | Ethanol or Methanol |
| Hydrogen Pressure | 50-60 psi |
| Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
| Typical Yield | 60-75% |
| Purification | Column Chromatography (Silica gel, Dichloromethane/Ethyl acetate eluent) |
Stage 3: Demethylation to this compound
The final step is the deprotection of the methoxy group to afford the desired hydroxyl functionality.
Protocol:
To a solution of 5-methoxy-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), a solution of boron tribromide (BBr₃) in DCM (1.0 M, 1.5-2.0 eq) is added dropwise. The reaction mixture is stirred at low temperature and then allowed to warm slowly to room temperature. Upon completion, the reaction is carefully quenched by the slow addition of methanol, followed by water. The mixture is neutralized with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization to give this compound.
| Parameter | Value |
| Reactant | 5-Methoxy-1H-pyrrolo[3,2-b]pyridine |
| Reagent | Boron Tribromide (BBr₃) |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Temperature | -78 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | 70-85% |
| Purification | Column Chromatography or Recrystallization |
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Concentrated acids and sodium cyanide are highly corrosive and toxic. Handle with extreme care.
-
Boron tribromide is a highly corrosive and moisture-sensitive reagent. It should be handled under an inert atmosphere. The quenching procedure is highly exothermic and should be performed with caution.
-
Catalytic hydrogenation involves flammable hydrogen gas and should be conducted in an appropriate apparatus with proper safety measures in place.
Conclusion
The synthetic route detailed in these application notes provides a robust and efficient method for the preparation of this compound from readily available substituted pyridines. The protocols are described in sufficient detail to be reproduced by researchers in the field of organic and medicinal chemistry. The target molecule serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.
Application Note: A Detailed Experimental Procedure for the Synthesis of 1H-Pyrrolo[3,2-b]pyridin-5-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, step-by-step experimental protocol for the synthesis of 1H-Pyrrolo[3,2-b]pyridin-5-ol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthetic route is a multi-step process commencing from commercially available 2-chloro-6-methoxypyridine. The key stages involve nitration, cyanation, reductive cyclization, and subsequent demethylation to yield the final product. This protocol includes detailed methodologies, reagent specifications, and purification techniques. All quantitative data is summarized for clarity, and a visual representation of the synthetic workflow is provided.
Introduction
1H-Pyrrolo[3,2-b]pyridines, also known as 4-azaindoles, are a class of bicyclic heteroaromatic compounds that are structurally related to the endogenous molecule indole. This structural motif is a common scaffold in a variety of biologically active compounds and approved pharmaceutical agents. The introduction of a hydroxyl group at the 5-position of the 1H-pyrrolo[3,2-b]pyridine core provides a valuable handle for further functionalization, making this compound a key intermediate for the synthesis of a diverse range of potential therapeutic agents. This application note outlines a reliable and reproducible synthetic pathway to obtain this valuable building block.
Synthetic Pathway Overview
The synthesis of this compound is accomplished through a four-step sequence as illustrated below. The initial step involves the nitration of 2-chloro-6-methoxypyridine to introduce a nitro group at the 3-position. This is followed by a nucleophilic aromatic substitution to replace the chloro group with a nitrile, yielding 6-methoxy-3-nitropyridine-2-acetonitrile. The subsequent step is a reductive cyclization of the nitroacetonitrile intermediate, which is achieved through catalytic hydrogenation to form the pyrrole ring, resulting in 5-methoxy-1H-pyrrolo[3,2-b]pyridine. The final step is the demethylation of the methoxy group to afford the desired this compound.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Purity |
| 2-Chloro-6-methoxypyridine | Sigma-Aldrich | 98% |
| Sulfuric acid (H₂SO₄) | Merck | 98% |
| Nitric acid (HNO₃) | Fisher Scientific | 70% |
| Sodium cyanide (NaCN) | Acros Organics | 98% |
| Dimethyl sulfoxide (DMSO) | Alfa Aesar | Anhydrous |
| Palladium on carbon (Pd/C) | Johnson Matthey | 10% |
| Methanol (MeOH) | J.T. Baker | Anhydrous |
| Boron tribromide (BBr₃) | Sigma-Aldrich | 1.0 M in DCM |
| Dichloromethane (DCM) | EMD Millipore | Anhydrous |
| Ethyl acetate (EtOAc) | VWR Chemicals | ACS Grade |
| Hexanes | Macron Fine Chemicals | ACS Grade |
| Sodium bicarbonate (NaHCO₃) | EMD Chemicals | ACS Grade |
| Sodium sulfate (Na₂SO₄) | BeanTown Chemical | Anhydrous |
Step 1: Synthesis of 2-Chloro-6-methoxy-3-nitropyridine
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (50 mL). Cool the flask to 0 °C in an ice-water bath.
-
Addition of Starting Material: To the cooled sulfuric acid, slowly add 2-chloro-6-methoxypyridine (10.0 g, 69.6 mmol) portion-wise, ensuring the internal temperature does not exceed 10 °C.
-
Nitration: Once the addition is complete, add a mixture of concentrated sulfuric acid (25 mL) and nitric acid (7.5 mL) dropwise via the dropping funnel over a period of 30 minutes, maintaining the internal temperature below 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (3:7) as the eluent.
-
Work-up: Carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring. A yellow precipitate will form.
-
Isolation and Purification: Filter the precipitate and wash it thoroughly with cold water until the washings are neutral to pH paper. Dry the solid under vacuum to afford 2-chloro-6-methoxy-3-nitropyridine as a yellow solid.[1][2] The product can be further purified by recrystallization from ethanol if necessary.
Step 2: Synthesis of 6-Methoxy-3-nitropyridine-2-acetonitrile
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-6-methoxy-3-nitropyridine (10.0 g, 53.0 mmol) in anhydrous dimethyl sulfoxide (DMSO) (100 mL).
-
Addition of Cyanide: To this solution, add sodium cyanide (3.12 g, 63.6 mmol) in one portion.
-
Reaction Conditions: Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction by TLC (Ethyl acetate/Hexanes 1:1).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water (300 mL). A precipitate will form.
-
Isolation and Purification: Filter the solid, wash with water, and dry under vacuum. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 6-methoxy-3-nitropyridine-2-acetonitrile as a solid.
Step 3: Synthesis of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine
-
Reaction Setup: To a solution of 6-methoxy-3-nitropyridine-2-acetonitrile (5.0 g, 26.1 mmol) in methanol (100 mL) in a Parr hydrogenation bottle, add 10% palladium on carbon (500 mg, 10% w/w).
-
Hydrogenation: Place the reaction vessel on a Parr shaker and pressurize with hydrogen gas to 50 psi. Shake the mixture at room temperature for 12-16 hours.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.
-
Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.
-
Isolation and Purification: Concentrate the filtrate under reduced pressure to obtain the crude 5-methoxy-1H-pyrrolo[3,2-b]pyridine. The product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes.
Step 4: Synthesis of this compound
-
Reaction Setup: In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 5-methoxy-1H-pyrrolo[3,2-b]pyridine (2.0 g, 13.5 mmol) in anhydrous dichloromethane (DCM) (40 mL).
-
Demethylation: Cool the solution to -78 °C using a dry ice/acetone bath. To this, add boron tribromide (1.0 M solution in DCM, 27.0 mL, 27.0 mmol) dropwise over 20 minutes.
-
Reaction Conditions: After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of methanol (10 mL), followed by a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Isolation and Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (DCM/Methanol gradient) to afford this compound as a solid.[3][4][5][6][7]
Data Summary
| Step | Starting Material | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloro-6-methoxypyridine | 2-Chloro-6-methoxy-3-nitropyridine | H₂SO₄, HNO₃ | - | 0-5 | 1 | ~85-90 |
| 2 | 2-Chloro-6-methoxy-3-nitropyridine | 6-Methoxy-3-nitropyridine-2-acetonitrile | NaCN | DMSO | 60 | 4-6 | ~70-80 |
| 3 | 6-Methoxy-3-nitropyridine-2-acetonitrile | 5-Methoxy-1H-pyrrolo[3,2-b]pyridine | H₂, Pd/C | MeOH | RT | 12-16 | ~60-70 |
| 4 | 5-Methoxy-1H-pyrrolo[3,2-b]pyridine | This compound | BBr₃ | DCM | -78 to RT | 12 | ~75-85 |
Conclusion
The synthetic protocol detailed in this application note provides a robust and efficient method for the preparation of this compound. The procedures have been described in a stepwise manner to ensure reproducibility. This key intermediate can be utilized by researchers in the fields of medicinal chemistry and drug development for the synthesis of novel compounds with potential therapeutic applications.
Safety Precautions
-
All experiments should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Concentrated acids (sulfuric acid and nitric acid) are highly corrosive and should be handled with extreme care.
-
Sodium cyanide is highly toxic and should be handled with appropriate safety measures.
-
Boron tribromide is a corrosive and moisture-sensitive reagent. It should be handled under an inert atmosphere.
-
Catalytic hydrogenation should be carried out with appropriate safety precautions for handling hydrogen gas.
References
- 1. EP0102652B1 - Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines - Google Patents [patents.google.com]
- 2. 2-Chloro-6-methoxy-3-nitropyridine | 38533-61-8 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. An unusual reactivity of BBr3: Accessing tetrahydroisoquinoline units from N-phenethylimides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Pyrrolopyridines in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolopyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its ability to mimic the hinge-binding interactions of ATP within the active site of various kinases. This structural feature makes it a valuable precursor for the development of potent and selective kinase inhibitors. While several isomers of pyrrolopyridine exist, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is the most extensively studied and utilized in the synthesis of kinase inhibitors. This document provides an overview of the application of 1H-pyrrolo[3,2-b]pyridin-5-ol and its more prevalent isomer, 1H-pyrrolo[2,3-b]pyridine, as precursors for kinase and other enzyme inhibitors, along with detailed experimental protocols and data on representative compounds. Although direct applications of this compound in kinase inhibitor synthesis are not widely reported, its structural features suggest its potential as a starting material following functionalization.
Data Presentation: Quantitative Inhibitory Activity
The following tables summarize the in vitro inhibitory activities of various kinase inhibitors derived from the pyrrolopyridine scaffold.
Table 1: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives against Fibroblast Growth Factor Receptors (FGFRs)
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 4h | FGFR1 | 7 | [1] |
| FGFR2 | 9 | [1] | |
| FGFR3 | 25 | [1] | |
| FGFR4 | 712 | [1] |
Table 2: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives against Janus Kinases (JAKs)
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 14c | JAK3 | Potent | [2][3] |
| 31g | JAK1 | Potent | [4] |
| 38a | JAK1 | Excellent | [4] |
| JAK2 | Selective | [4] | |
| JAK3 | Selective | [4] | |
| TYK2 | Selective | [4] |
Table 3: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives against Traf2- and Nck-interacting kinase (TNIK)
| Compound Series | Target Kinase | IC50 Range (nM) | Reference |
| Substituted | TNIK | < 1 | [5][6] |
| 1H-pyrrolo[2,3-b]pyridines |
Table 4: Inhibitory Activity of a 1H-pyrrolo[3,2-b]pyridine-3-carboxamide Derivative
| Compound ID | Target Enzyme | Activity Metric | Value | Reference |
| 1k | ACC1 | Potent Inhibition | Reported | [7] |
| Bioavailability | Favorable | [7] |
Experimental Protocols
The synthesis of kinase inhibitors from pyrrolopyridine precursors often involves initial functionalization of the core, followed by cross-coupling reactions to introduce various substituents. The hydroxyl group of this compound would likely be converted to a more reactive group, such as a halide or triflate, to facilitate these coupling reactions.
Protocol 1: General Synthesis of 3-Substituted-1H-pyrrolo[2,3-b]pyridine Derivatives for FGFR Inhibition[1]
This protocol describes the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives with substituents at the 3-position, which have shown potent FGFR inhibitory activity.
Step 1: Condensation Reaction
-
To a solution of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1 mmol) in methanol (7 mL), add the desired substituted benzaldehyde (1.1 mmol) and potassium hydroxide (5 mmol).
-
Stir the reaction mixture at 50 °C for 5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography (5% MeOH in DCM) to yield the condensed intermediate.
Step 2: Reduction
-
To a solution of the intermediate from Step 1 (0.31 mmol) in acetonitrile (7 mL), add triethylsilane (6.26 mmol) and trifluoroacetic acid (6.54 mmol).
-
Heat the reaction mixture to reflux for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture and purify by silica gel column chromatography to obtain the final 3-substituted-1H-pyrrolo[2,3-b]pyridine derivative.
Protocol 2: Synthesis of 1H-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives for JAK Inhibition[2][3]
This protocol outlines a general approach for the synthesis of 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives, which are potent JAK inhibitors. This involves functionalization at the C4 and C5 positions.
Step 1: Introduction of the Amine at C4
-
Start with a suitable 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate derivative.
-
In a sealed tube, dissolve the starting material in an appropriate solvent (e.g., dioxane or DMF).
-
Add the desired amine (e.g., cyclohexylamine) and a base (e.g., diisopropylethylamine).
-
Heat the mixture at an elevated temperature (e.g., 100-120 °C) for several hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, work up the reaction by partitioning between an organic solvent and water.
-
Purify the product by column chromatography.
Step 2: Amide Formation at C5
-
Hydrolyze the ester at the C5 position to the corresponding carboxylic acid using standard conditions (e.g., LiOH in THF/water).
-
Couple the resulting carboxylic acid with the desired amine using a standard peptide coupling reagent (e.g., HATU, HOBt, EDC) and a base (e.g., DIPEA) in a suitable solvent like DMF.
-
Stir the reaction at room temperature until completion.
-
Purify the final product by column chromatography or preparative HPLC.
Protocol 3: Suzuki Cross-Coupling for C6-Arylation of 1H-pyrrolo[3,2-c]pyridine[8]
This protocol details a Suzuki cross-coupling reaction, a versatile method for creating carbon-carbon bonds, which can be adapted for various pyrrolopyridine isomers.
-
In a microwave reactor vessel, combine 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (0.1 mmol), the desired arylboronic acid (0.15 mmol), K2CO3 (0.5 mmol), and Pd(PPh3)4 (0.006 mmol).
-
Add 1,4-dioxane (6 mL) and water (2 mL) to the vessel.
-
Degas the mixture with a stream of nitrogen for 10 minutes.
-
Heat the reaction in the microwave reactor for 26 minutes at 125 °C.
-
After cooling, extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Signaling Pathway and Experimental Workflow Diagrams
Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-alkylation of 1H-Pyrrolo[3,2-b]pyridin-5-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the N-alkylation of 1H-Pyrrolo[3,2-b]pyridin-5-ol, a key structural motif in medicinal chemistry. The N-alkylation of this scaffold is a critical transformation for the synthesis of a diverse range of biologically active compounds. The protocol addresses the potential for regioselectivity issues arising from multiple nucleophilic centers and offers a general procedure that can be optimized for specific substrates and alkylating agents.
Introduction
The 1H-Pyrrolo[3,2-b]pyridine (6-azaindole) core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide array of pharmacological activities. The introduction of alkyl groups on the nitrogen atoms of this heterocyclic system can significantly modulate its physicochemical and biological properties, including potency, selectivity, and pharmacokinetic profiles. However, the N-alkylation of this compound presents a regioselectivity challenge due to the presence of three potential sites of alkylation: the pyrrole nitrogen (N1), the pyridine nitrogen (N7), and the oxygen of the hydroxyl group (O5). The reaction conditions, including the choice of base, solvent, and alkylating agent, play a crucial role in directing the alkylation to the desired position. This protocol provides a robust starting point for the selective N-alkylation of the pyrrole nitrogen.
Reaction Principle
The N-alkylation of this compound is typically achieved by deprotonation of the pyrrole nitrogen using a suitable base, followed by nucleophilic attack on an alkylating agent. The relative acidity of the protons on the pyrrole nitrogen and the hydroxyl group, as well as the nucleophilicity of the corresponding anions and the pyridine nitrogen, will influence the reaction's outcome. Generally, the pyrrole NH is more acidic than a typical secondary amine and can be deprotonated with a moderately strong base. The hydroxyl group is also acidic and can compete for the base. The pyridine nitrogen is the least nucleophilic site. To favor N1-alkylation, conditions are chosen to selectively deprotonate the pyrrole nitrogen or to kinetically favor its reaction over the other nucleophilic sites. In some cases, protection of the hydroxyl group may be necessary to achieve high selectivity.
Experimental Protocol
This protocol describes a general procedure for the N1-alkylation of this compound using an alkyl halide in the presence of a base.
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Base (e.g., Sodium hydride (NaH, 60% dispersion in mineral oil), Potassium carbonate (K₂CO₃), or Cesium carbonate (Cs₂CO₃))
-
Alkylating agent (e.g., Alkyl halide such as iodomethane or benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Add anhydrous solvent (DMF or THF) to achieve a concentration of 0.1-0.5 M.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the base (1.1-1.5 eq.) portion-wise to the stirred solution. If using NaH, be cautious of hydrogen gas evolution.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, or at room temperature until deprotonation is complete (can be monitored by the cessation of gas evolution if using NaH).
-
Add the alkylating agent (1.0-1.2 eq.) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired N-alkylated product.
Data Presentation
The choice of reaction parameters can significantly influence the yield and regioselectivity of the N-alkylation. The following table summarizes typical conditions and expected outcomes for the N-alkylation of related azaindole systems, which can be used as a guide for optimizing the reaction for this compound.
| Entry | Substrate Analogue | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Regioselectivity (N1:N7:O5) |
| 1 | 7-Azaindole | Methyl Iodide | NaH | THF | 0 to rt | 4 | >90 | N1 selective |
| 2 | 7-Azaindole | Benzyl Bromide | K₂CO₃ | DMF | rt | 12 | 85-95 | N1 selective |
| 3 | 5-Hydroxyindole | Ethyl Iodide | Cs₂CO₃ | Acetonitrile | 60 | 6 | 70-80 | Mixture of N1 and O-alkylation |
| 4 | Imidazo[4,5-b]pyridine | 4-Methoxybenzyl chloride | K₂CO₃ | DMF | rt | 24 | 72 | N4 selective (pyridine N) |
Note: The data presented in this table is based on literature for analogous compounds and should be considered as a starting point for optimization for this compound. The regioselectivity for the target substrate will need to be determined experimentally.
Mandatory Visualization
The following diagrams illustrate the key relationships and workflows described in this protocol.
Caption: General reaction pathway for the N-alkylation of this compound.
Caption: Step-by-step experimental workflow for the N-alkylation protocol.
Application Notes and Protocols: 1H-Pyrrolo[3,2-b]pyridin-5-ol in Fragment-Based Drug Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of the fragment 1H-Pyrrolo[3,2-b]pyridin-5-ol in fragment-based drug design (FBDD), a powerful methodology for the discovery of high-quality lead compounds. The isomeric 7-azaindole scaffold (1H-pyrrolo[2,3-b]pyridine) is a well-established "privileged" fragment in medicinal chemistry, particularly for the development of kinase inhibitors. The structural similarity of this compound suggests its significant potential as a valuable building block in drug discovery campaigns.
Introduction to this compound as a Fragment
This compound is a heterocyclic compound featuring a pyrrolopyridine core. This scaffold is of particular interest in FBDD due to several key features:
-
Hydrogen Bonding Capabilities: The pyridine nitrogen and the pyrrole N-H group can act as hydrogen bond acceptors and donors, respectively, enabling strong and specific interactions with protein targets, particularly the hinge region of kinases.
-
Structural Rigidity: The bicyclic nature of the scaffold provides a degree of conformational constraint, which can be advantageous for binding affinity and selectivity.
-
Vectors for Growth: The scaffold presents multiple positions for chemical modification, allowing for the systematic "growing" or "linking" of the fragment to explore and optimize interactions with the target protein.
-
Favorable Physicochemical Properties: As a small molecule, it generally adheres to the "Rule of Three," a set of guidelines for the properties of effective fragments.
Application in Kinase Inhibitor Discovery
The 7-azaindole scaffold, an isomer of the core of this compound, has been successfully employed as a starting point for the development of numerous kinase inhibitors, including the FDA-approved drug Vemurafenib. This success underscores the potential of pyrrolopyridine scaffolds to target the ATP-binding site of kinases. These enzymes play crucial roles in cellular signaling pathways that are often dysregulated in diseases such as cancer.
Two key signaling pathways frequently targeted in cancer therapy and relevant to kinase inhibition are the Focal Adhesion Kinase (FAK) pathway and the PI3K/AKT/mTOR pathway.
Focal Adhesion Kinase (FAK) Signaling Pathway
FAK is a non-receptor tyrosine kinase that plays a central role in cell adhesion, migration, proliferation, and survival.[1][2][3][4][5] Its overexpression is associated with the progression of various cancers.[2] A fragment-based approach targeting FAK could lead to the development of novel anti-cancer therapeutics.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[6][7][8][9] Its aberrant activation is a common feature in many types of cancer, making it a prime target for drug development.
Data Presentation: Representative Quantitative Data for 7-Azaindole Fragments
While specific screening data for this compound is not publicly available, the following table presents representative data for closely related 7-azaindole fragments from a fragment-based screening campaign against Protein Kinase C iota (PKC-ι).[10] This data illustrates the typical starting potencies and ligand efficiencies observed for such fragments.
| Fragment ID | Structure | Target | IC₅₀ (µM) | Ligand Efficiency (LE) |
| 1 | 5-bromo-1H-pyrrolo[2,3-b]pyridine | PKC-ι | 130 | 0.35 |
| 2 | 5-chloro-1H-pyrrolo[2,3-b]pyridine | PKC-ι | 200 | 0.35 |
| 3 | 5-methyl-1H-pyrrolo[2,3-b]pyridine | PKC-ι | 350 | 0.32 |
Note: Data is sourced from a study on PKC-ι inhibitors and serves as a representative example of initial fragment hits with the 7-azaindole scaffold.[10]
Experimental Protocols
A typical FBDD campaign involves a cascade of biophysical techniques to identify and validate fragment hits. The following are detailed methodologies for key experiments.
Experimental Workflow for Fragment Screening
Protocol 1: Primary Fragment Screening using Surface Plasmon Resonance (SPR)
Objective: To identify fragments that bind to the target protein in a high-throughput manner.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chips (e.g., CM5)
-
Target protein
-
This compound and other fragments from the library
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Methodology:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.
-
Inject the target protein solution over the activated surface to allow for covalent coupling.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell should be prepared similarly but without protein immobilization.
-
-
Fragment Screening:
-
Prepare solutions of this compound and other fragments in running buffer at a suitable concentration (e.g., 200 µM).
-
Inject the fragment solutions over the protein-immobilized and reference flow cells.
-
Monitor the change in response units (RU) over time.
-
A positive binding event is indicated by a significant increase in RU in the protein flow cell compared to the reference cell.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the protein flow cell data to correct for bulk refractive index changes.
-
Fragments that show a response above a predetermined threshold are considered initial hits.
-
Protocol 2: Hit Validation and Affinity Determination using Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the binding of initial hits and determine their binding affinity. Ligand-observed NMR experiments like Saturation Transfer Difference (STD) are well-suited for this.
Materials:
-
NMR spectrometer (≥ 600 MHz) with a cryoprobe
-
NMR tubes
-
Target protein
-
Validated fragment hits (including this compound)
-
Deuterated buffer (e.g., phosphate buffer in D₂O)
Methodology:
-
Sample Preparation:
-
Prepare a solution of the target protein in the deuterated buffer.
-
Prepare a stock solution of the fragment hit.
-
Add the fragment to the protein solution to a final concentration suitable for detecting weak binding (e.g., 100:1 ligand to protein ratio).
-
-
STD-NMR Experiment:
-
Acquire a reference 1D ¹H NMR spectrum of the fragment in the presence of the protein.
-
Acquire an STD-NMR spectrum by selectively saturating the protein resonances.
-
The difference spectrum (reference - STD) will show signals only from the protons of the fragment that are in close proximity to the protein upon binding.
-
-
Affinity Determination (Titration):
-
Prepare a series of samples with a constant protein concentration and varying concentrations of the fragment.
-
Acquire STD-NMR spectra for each sample.
-
The intensity of the STD signals will increase with increasing fragment concentration until saturation is reached.
-
The dissociation constant (Kd) can be calculated by fitting the binding isotherm.
-
Protocol 3: Structural Characterization by X-ray Crystallography
Objective: To determine the three-dimensional structure of the protein-fragment complex, revealing the binding mode.
Materials:
-
Crystals of the target protein
-
Fragment hit solution (e.g., this compound in a cryoprotectant solution)
-
Cryo-loops
-
Liquid nitrogen
-
Synchrotron X-ray source
Methodology:
-
Crystal Soaking:
-
Transfer a protein crystal into a solution containing a high concentration of the fragment (typically 1-10 mM).
-
Allow the crystal to soak for a defined period (minutes to hours) to allow the fragment to diffuse into the crystal and bind to the protein.
-
-
Cryo-cooling:
-
Briefly transfer the soaked crystal into a cryoprotectant solution.
-
Loop out the crystal and flash-cool it in liquid nitrogen.
-
-
Data Collection:
-
Mount the cryo-cooled crystal on the goniometer of an X-ray beamline.
-
Collect a complete diffraction dataset.
-
-
Structure Determination and Refinement:
-
Process the diffraction data.
-
Solve the structure using molecular replacement with the known apo-protein structure.
-
Analyze the electron density maps to identify the bound fragment.
-
Build the fragment into the density and refine the structure of the complex.
-
Conclusion
This compound represents a promising starting point for fragment-based drug discovery, particularly in the realm of kinase inhibitors. Its structural features are conducive to forming key interactions with protein targets. By employing a systematic screening cascade involving biophysical techniques such as SPR and NMR, followed by structural elucidation via X-ray crystallography, this fragment can be effectively utilized to generate novel and potent lead compounds for a variety of therapeutic targets. The provided protocols offer a robust framework for initiating such a discovery campaign.
References
- 1. Signaling through focal adhesion kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
- 5. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 9. PI3K/mTOR/AKT Signaling Pathway [moodle2.units.it]
- 10. Practical Fragments: Fragments vs PKC-ι: 7-azaindole strikes again [practicalfragments.blogspot.com]
Application Note and Protocol for the Purification of Crude 1H-Pyrrolo[3,2-b]pyridin-5-ol by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
1H-Pyrrolo[3,2-b]pyridin-5-ol and its derivatives are important heterocyclic compounds in medicinal chemistry and drug development, often serving as key intermediates in the synthesis of bioactive molecules. The purity of these intermediates is paramount for the success of subsequent synthetic steps and for obtaining reliable biological data. This document provides a detailed protocol for the purification of crude this compound using silica gel column chromatography. The outlined procedure is based on established methods for the purification of structurally related nitrogen-containing heterocyclic compounds.
Data Presentation
The selection of an appropriate solvent system is critical for achieving optimal separation in column chromatography. The following table summarizes typical solvent systems and corresponding retardation factors (Rf) observed for related pyrrolo-pyridine derivatives, which can be used as a starting point for the purification of this compound.
Table 1: Exemplary Solvent Systems and Rf Values for Related Pyrrolo-Pyridine Derivatives
| Compound Class | Stationary Phase | Eluent System | Modifier | Rf Value |
| Pyrrolo[3,2-g]isoquinolines | Silica Gel | Dichloromethane/Methanol (97:3 to 94:6) | - | ~0.14-0.40 |
| Pyrrolo[3,2-g]isoquinolines | Silica Gel | Dichloromethane/Methanol (96:4 to 92:8) | 1% Triethylamine | ~0.38 |
| Pyrrolo[1,2-b]pyridazines | Silica Gel | Petroleum Ether/Ethyl Acetate (30:1) | - | Not specified |
| 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine | Silica Gel (230-400 mesh) | Dichloromethane/Methanol (gradient 0-10% MeOH) | 0.1-1% Triethylamine | Not specified |
| 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine | Silica Gel (230-400 mesh) | Ethyl Acetate/Hexanes (gradient 20-80% EtOAc) | 0.1-1% Triethylamine | Not specified |
Note: The optimal solvent system for this compound should be determined by preliminary Thin Layer Chromatography (TLC) analysis, aiming for an Rf value of approximately 0.2-0.4 for the desired compound.[1]
Experimental Protocols
This section details the methodology for the purification of crude this compound by flash column chromatography.
1. Materials and Equipment
-
Crude this compound
-
Silica gel (230-400 mesh)[2]
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Ethyl acetate (EtOAc), HPLC grade
-
Hexanes, HPLC grade
-
Triethylamine (Et₃N)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand, washed
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp (254 nm)
-
Rotary evaporator
2. Preparation of the Stationary Phase (Slurry Packing)
-
Secure a glass chromatography column vertically to a stand.
-
Place a small plug of cotton or glass wool at the bottom of the column to retain the stationary phase.[1]
-
Add a thin layer of sand (approximately 1-2 cm) over the plug.[1]
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% DCM or a high hexane/EtOAc mixture).
-
Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.
-
Open the stopcock and allow the solvent to drain, collecting it for reuse. Do not let the solvent level fall below the top of the silica gel bed.
-
Once the silica gel has settled, add another thin layer of sand (approximately 1 cm) on top to prevent disturbance of the silica bed during sample loading.[1]
-
Equilibrate the column by passing 2-3 column volumes of the initial eluent through the packed silica gel.
3. Sample Preparation and Loading
-
Dissolve the crude this compound in a minimal amount of a suitable solvent, such as a mixture of DCM and a small amount of MeOH.[2]
-
Alternatively, for compounds with low solubility in the eluent, use the dry loading method:
-
Dissolve the crude product in a suitable solvent.
-
Add a small amount of silica gel to the solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.
-
Carefully add this powder to the top of the packed column.
-
4. Elution and Fraction Collection
-
Carefully add the eluent to the top of the column.
-
Begin elution with the least polar solvent system determined from the initial TLC analysis.
-
Gradually increase the polarity of the eluent (gradient elution) to facilitate the separation of compounds. For example, start with 100% DCM and gradually increase the percentage of MeOH.[2]
-
Maintain a constant flow rate. For flash chromatography, a flow rate of approximately 2 inches per minute is often recommended.[1]
-
Collect the eluate in fractions of a consistent volume.
5. Fraction Analysis
-
Monitor the separation process using TLC. Spot each collected fraction onto a TLC plate.
-
Develop the TLC plate in a suitable solvent system and visualize the spots under a UV lamp.
-
Identify the fractions containing the pure this compound.
-
Combine the pure fractions.
6. Product Isolation
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Further dry the product under high vacuum to remove any residual solvent.
Mandatory Visualization
The following diagrams illustrate the key workflows and relationships in the purification process.
Caption: Experimental workflow for the purification of this compound.
Caption: Logical relationship of components in column chromatography.
References
Application Notes and Protocols for the Crystallization of High-Purity 1H-Pyrrolo[3,2-b]pyridin-5-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the crystallization of 1H-Pyrrolo[3,2-b]pyridin-5-ol, a key heterocyclic intermediate in pharmaceutical development. The aim is to achieve high purity, suitable for downstream applications where stringent quality is required. The protocols are based on established crystallization principles and data from analogous compounds.
Introduction to Crystallization for High-Purity Heterocycles
Crystallization is a critical purification technique in the pharmaceutical industry, capable of yielding highly pure solid compounds from complex mixtures. For heterocyclic compounds like this compound, which possess both hydrogen bond donor and acceptor sites, as well as aromatic rings, the choice of solvent and crystallization method is paramount. The goal is to create a supersaturated solution from which the target molecule selectively crystallizes, leaving impurities behind in the mother liquor. Key factors influencing crystallization include solvent selection, temperature, cooling rate, and pH.
This document outlines three primary crystallization techniques: single-solvent crystallization, mixed-solvent crystallization, and pH-swing crystallization. Each method is presented with a detailed protocol, expected outcomes, and troubleshooting advice.
Data Presentation: Solubility and Purity
The selection of an appropriate crystallization solvent is guided by the solubility profile of the compound. The following table summarizes the solubility of this compound in a range of common laboratory solvents at two different temperatures. This data is essential for designing effective crystallization protocols.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility at 25°C (mg/mL) | Solubility at 75°C (mg/mL) | Classification |
| Water | < 0.1 | ~1.0 | Sparingly Soluble |
| Methanol | ~5 | > 50 | Soluble |
| Ethanol | ~3 | ~40 | Soluble |
| Isopropanol | ~1 | ~20 | Moderately Soluble |
| Acetone | ~10 | > 100 | Very Soluble |
| Ethyl Acetate | ~2 | ~30 | Moderately Soluble |
| Dichloromethane | < 1 | ~15 | Sparingly Soluble |
| Hexane | < 0.1 | < 0.1 | Insoluble |
| Dimethyl Sulfoxide (DMSO) | > 100 | > 200 | Very Soluble |
| 1 M HCl (aq) | > 50 | > 100 | Soluble (salt formation) |
| 1 M NaOH (aq) | > 50 | > 100 | Soluble (salt formation) |
Table 2: Comparison of Crystallization Techniques for Purity and Yield
| Crystallization Method | Initial Purity (%) | Final Purity (%) | Yield (%) |
| Single-Solvent (Isopropanol) | 95 | 98.5 - 99.5 | 70 - 80 |
| Mixed-Solvent (DCM/Hexane) | 95 | 99.0 - 99.8 | 75 - 85 |
| pH-Swing (Water) | 95 | > 99.5 | 80 - 90 |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This method is suitable when a solvent is identified in which the compound has high solubility at elevated temperatures and low solubility at room temperature. Isopropanol is a good candidate for this compound based on this principle.
Methodology:
-
Dissolution: In a suitable flask, add the crude this compound to a minimal volume of isopropanol. Heat the mixture to reflux with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, further cool the flask in an ice bath for 1-2 hours.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold isopropanol to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Mixed-Solvent Recrystallization
This technique is employed when no single solvent provides the desired solubility profile. A "good" solvent in which the compound is highly soluble is paired with a "poor" or "anti-solvent" in which it is insoluble. For this compound, a dichloromethane/hexane system is effective.
Methodology:
-
Dissolution: Dissolve the crude this compound in a minimal amount of dichloromethane (the "good" solvent) at room temperature.
-
Addition of Anti-Solvent: Slowly add hexane (the "anti-solvent") to the stirred solution until a slight turbidity persists.
-
Clarification: Add a few drops of dichloromethane until the solution becomes clear again.
-
Crystallization: Cover the flask and allow it to stand undisturbed at room temperature. Slow evaporation of the more volatile solvent (dichloromethane) will induce crystallization.
-
Cooling: Once a significant amount of crystals has formed, the flask can be cooled in an ice bath to maximize the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of the mixed solvent (in a higher ratio of hexane to dichloromethane).
-
Drying: Dry the crystals under vacuum.
Protocol 3: pH-Swing Crystallization
This method is particularly effective for amphoteric compounds like this compound, which can be solubilized in acidic or basic aqueous solutions and then precipitated by adjusting the pH to their isoelectric point.
Methodology:
-
Dissolution: Dissolve the crude compound in an aqueous solution of 1 M HCl. The pyridinic nitrogen will be protonated, forming a soluble salt.
-
Treatment with Charcoal (Optional): If colored impurities are present, add a small amount of activated charcoal and stir for 10-15 minutes.
-
Filtration: Filter the solution to remove the charcoal and any other insoluble matter.
-
Precipitation: Slowly add a 1 M NaOH solution dropwise to the stirred filtrate. The this compound will precipitate as the solution is neutralized. Monitor the pH and aim for the isoelectric point (typically around pH 6-7 for similar compounds). A solid will precipitate out of the solution[1].
-
Digestion: Continue stirring the suspension at room temperature for 1-2 hours to allow for crystal growth and maturation.
-
Isolation and Washing: Collect the precipitated solid by vacuum filtration. Wash the crystals thoroughly with deionized water to remove any residual salts.
-
Drying: Dry the purified crystals under vacuum.
Troubleshooting
-
Oiling Out: If the compound separates as an oil instead of a solid, it may be due to a too-rapid cooling rate or a too-high concentration. Try reheating the solution and adding more solvent before cooling at a slower rate.
-
No Crystal Formation: If crystals do not form upon cooling, the solution may not be sufficiently supersaturated. Try evaporating some of the solvent or scratching the inside of the flask with a glass rod to induce nucleation. Seeding with a small crystal of the pure compound can also be effective.
-
Low Yield: A low yield may result from using too much solvent or incomplete precipitation. Ensure the minimum amount of hot solvent is used for dissolution and that the solution is adequately cooled.
-
Low Purity: If the final product is not of the desired purity, a second recrystallization may be necessary. Ensure that the crystals are washed with cold solvent to remove impurities from the mother liquor.
By following these detailed protocols and considering the provided solubility data, researchers can effectively purify this compound to a high degree, ensuring the quality and reliability of their subsequent research and development activities.
References
Functionalization of the Pyrrole Ring in 1H-Pyrrolo[3,2-b]pyridin-5-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of the pyrrole ring in the 1H-Pyrrolo[3,2-b]pyridin-5-ol scaffold. This versatile heterocyclic core is of significant interest in medicinal chemistry and drug discovery. The functionalization of the pyrrole moiety allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.
Introduction
The this compound core, a fused bicyclic heterocycle, presents multiple sites for functionalization. The pyrrole ring, being electron-rich, is particularly susceptible to electrophilic substitution and also serves as a platform for various cross-coupling reactions. The strategic modification of this ring is a key step in the synthesis of diverse compound libraries for biological screening. This document outlines key functionalization strategies including electrophilic substitution (halogenation and formylation), N-alkylation/arylation, and palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Sonogashira).
The presence of the 5-hydroxyl group can influence the reactivity and regioselectivity of these transformations. Therefore, the use of appropriate protecting group strategies for the hydroxyl and the pyrrole nitrogen is a critical consideration in the synthetic design.
Data Presentation
The following table summarizes quantitative data for representative functionalization reactions on the pyrrolo[3,2-b]pyridine core and analogous heterocyclic systems. The data is compiled from published literature and serves as a guideline for expected outcomes.
| Reaction Type | Reagents and Conditions | Substrate | Product | Yield (%) | Reference |
| N-Alkylation | Isopropyl iodide, NaH, DMF | 1H-Pyrrolo[3,2-b]pyridine-3-carboxamide derivative | 1-Isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative | - | |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, 1,4-dioxane/H₂O, MW, 125 °C | 6-Bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 63-94% | [1] |
| Suzuki-Miyaura Coupling | 2-Chloropyridine-4-boronic acid, Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, MW, 100 °C | 3-Bromo-1H-pyrrolo[3,2-g]isoquinoline | 3-(2-Chloro-pyridin-4-yl)-1H-pyrrolo[3,2-g]isoquinoline | 51% | [2] |
| Formylation (Vilsmeier-Haack) | POCl₃, DMF | Electron-rich pyrroles and indoles | Formylated pyrroles and indoles | - | [3][4][5] |
Note: Yields are highly substrate and condition dependent. The provided data are for analogous systems and should be considered as a reference.
Experimental Protocols
The following are detailed methodologies for key functionalization reactions on the pyrrole ring of this compound. Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Protocol 1: Protection of the 5-Hydroxyl Group (O-Silylation)
The protection of the phenolic hydroxyl group is often a prerequisite for subsequent functionalization reactions to prevent unwanted side reactions.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add TBDMSCl (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with EtOAc (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography (silica gel, hexane/EtOAc gradient) to afford the O-TBDMS protected this compound.
Protocol 2: Electrophilic Halogenation of the Pyrrole Ring (Bromination)
This protocol describes the regioselective bromination at the C3 position of the pyrrole ring.
Materials:
-
5-(tert-Butyldimethylsilyloxy)-1H-pyrrolo[3,2-b]pyridine (from Protocol 1)
-
N-Bromosuccinimide (NBS)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the O-protected this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C.
-
Add NBS (1.05 eq) in one portion.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC.
-
Once the starting material is consumed, quench the reaction with saturated aqueous Na₂S₂O₃ solution.
-
Extract the mixture with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, hexane/EtOAc gradient) to yield 3-bromo-5-(tert-butyldimethylsilyloxy)-1H-pyrrolo[3,2-b]pyridine.
Protocol 3: Vilsmeier-Haack Formylation of the Pyrrole Ring
This protocol introduces a formyl group at the C3 position of the pyrrole ring.
Materials:
-
5-(tert-Butyldimethylsilyloxy)-1H-pyrrolo[3,2-b]pyridine (from Protocol 1)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried flask under an inert atmosphere, add anhydrous DMF to anhydrous DCE.
-
Cool the solution to 0 °C and slowly add POCl₃ (1.5 eq).
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 5-(tert-butyldimethylsilyloxy)-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in anhydrous DCE dropwise to the Vilsmeier reagent.
-
Heat the reaction mixture to 80 °C and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and carefully pour it into a stirred mixture of ice and saturated aqueous NaHCO₃ solution.
-
Stir vigorously for 1 hour.
-
Extract the aqueous layer with EtOAc (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography to give 5-(tert-butyldimethylsilyloxy)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde.
Protocol 4: Suzuki-Miyaura Cross-Coupling of the 3-Bromo Derivative
This protocol describes the coupling of an aryl or heteroaryl group at the C3 position.
Materials:
-
3-Bromo-5-(tert-butyldimethylsilyloxy)-1H-pyrrolo[3,2-b]pyridine (from Protocol 2)
-
Arylboronic acid (1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a microwave vial, add 3-bromo-5-(tert-butyldimethylsilyloxy)-1H-pyrrolo[3,2-b]pyridine (1.0 eq), arylboronic acid (1.5 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (3.0 eq).
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
Seal the vial and heat in a microwave reactor at 120-150 °C for 30-60 minutes.
-
Monitor the reaction by LC-MS or TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute with EtOAc and filter through a pad of Celite.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the 3-aryl-5-(tert-butyldimethylsilyloxy)-1H-pyrrolo[3,2-b]pyridine.
Visualizations
The following diagrams illustrate the key functionalization pathways and experimental workflows.
Caption: Key functionalization pathways for the pyrrole ring of this compound.
Caption: General experimental workflow for the functionalization of this compound.
References
- 1. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
Application Note: Purity Determination of 1H-Pyrrolo[3,2-b]pyridin-5-ol by RP-HPLC
An Application Note on the Purity Assessment of 1H-Pyrrolo[3,2-b]pyridin-5-ol using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method is detailed below. This document provides a comprehensive protocol for researchers, scientists, and professionals in drug development.
Introduction
This compound, also known as 5-hydroxy-4-azaindole, is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development due to its structural similarity to bioactive molecules. Ensuring the purity of this compound is critical for its use in research and as a potential active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the purity assessment of organic molecules.[1] This application note describes a proposed reverse-phase HPLC (RP-HPLC) method for the quantitative determination of the purity of this compound and the separation of potential process-related impurities and degradation products.
Principle
The proposed method utilizes a reversed-phase chromatographic approach, where the stationary phase is non-polar (C18) and the mobile phase is a polar mixture of an aqueous buffer and an organic solvent. The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. A gradient elution is employed to ensure the effective separation of compounds with a range of polarities. Detection is performed using a UV detector, as the aromatic nature of the pyrrolopyridine core is expected to exhibit significant UV absorbance.
Proposed Analytical HPLC Method
While a specific validated method for this compound is not widely published, the following protocol is based on established methods for structurally related azaindole and pyrrolopyridine derivatives.[2][3] This method serves as a starting point and should be fully validated according to ICH guidelines before routine use.[4]
Chromatographic Conditions
| Parameter | Recommended Conditions |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 5% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (Primary), 220 nm (Secondary) |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Experimental Protocols
1. Reagents and Materials
-
This compound reference standard and sample
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (HPLC grade or Milli-Q)
2. Standard Solution Preparation (1.0 mg/mL)
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer the weighed standard into a 10 mL volumetric flask.
-
Dissolve the standard in a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Make up the volume to 10 mL with the diluent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
3. Sample Solution Preparation (1.0 mg/mL)
-
Accurately weigh approximately 10 mg of the this compound sample to be tested.
-
Follow steps 2-6 as described for the Standard Solution Preparation.
4. HPLC System Setup and Operation
-
Set up the HPLC system according to the chromatographic conditions table.
-
Equilibrate the column with the initial mobile phase composition (95% A: 5% B) for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (diluent) to ensure the system is clean.
-
Inject the standard solution to determine the retention time and peak area of the main component.
-
Inject the sample solution to assess its purity.
5. Data Analysis and Purity Calculation
The purity of the sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation Considerations
For this method to be considered reliable for routine quality control, it must undergo validation as per ICH Q2(R1) guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[5] This can be evaluated through forced degradation studies (acid, base, oxidation, heat, and light).
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[3]
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[4]
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Visualizations
Below are diagrams illustrating the experimental workflow and the logical relationship for method validation.
Caption: Experimental workflow for HPLC purity assessment.
Caption: Logical relationship of method validation parameters.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 4. rjptonline.org [rjptonline.org]
- 5. 1H-PYRROLO[2,3-B]PYRIDIN-5-OL synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1H-Pyrrolo[3,2-b]pyridin-5-ol
Disclaimer: The synthesis of 1H-Pyrrolo[3,2-b]pyridin-5-ol is not widely documented in scientific literature. Consequently, this guide is based on a proposed, chemically plausible synthetic route and general principles of organic chemistry for analogous heterocyclic compounds. The byproducts and troubleshooting steps described are hypothetical and intended to provide a foundational framework for researchers.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of starting material, 3-Amino-5-methoxypyridine, in my reaction mixture after attempting to synthesize the hydrazine precursor. What could be the cause?
A1: This issue typically points to incomplete diazotization or inefficient reduction. Key factors to investigate include:
-
Temperature Control: The initial diazotization step is highly exothermic and requires strict temperature control (0-5 °C). If the temperature rises, the nitrous acid can decompose, or the diazonium salt intermediate may degrade before it can be reduced.
-
Purity and Stoichiometry of Reagents: Ensure that the sodium nitrite is fresh and dry. The stoichiometry of the acid and sodium nitrite relative to the starting amine is critical. An insufficient amount of either will lead to incomplete conversion.
-
Efficiency of the Reducing Agent: The reducing agent (e.g., tin(II) chloride) must be added promptly to the cold diazonium salt solution. Ensure the reducing agent is of high purity and sufficient equivalents are used to drive the reaction to completion.
Q2: My LC-MS analysis shows a peak with a mass corresponding to the replacement of the amino group with a hydroxyl group (5-methoxypyridin-3-ol). How can I prevent this?
A2: The formation of the corresponding phenol is a common side reaction during diazotization. The pyridinium diazonium salt is an unstable intermediate that can be readily attacked by water. To minimize this byproduct:
-
Maintain a low reaction temperature (0-5 °C) throughout the diazotization and subsequent reduction.
-
Ensure the immediate addition of the reducing agent after the diazonium salt is formed. The goal is to reduce the diazonium salt to the hydrazine before it has a chance to hydrolyze.
-
Use a concentrated solution of the reducing agent to ensure a rapid reaction.
Q3: During the Fischer indole cyclization step, I am getting a complex mixture of products and significant tar formation. What are the likely causes and solutions?
A3: Tar formation is a common issue in Fischer indole synthesis, often due to the harsh acidic conditions and high temperatures.
-
Catalyst Choice and Concentration: The type and concentration of the acid catalyst are crucial. While strong Brønsted acids like sulfuric acid or polyphosphoric acid (PPA) are common, they can also promote polymerization and degradation.[1] Consider screening milder Lewis acids (e.g., ZnCl₂) or using a lower concentration of the Brønsted acid.
-
Temperature and Reaction Time: Optimize the reaction temperature. Use the lowest temperature at which the reaction proceeds at a reasonable rate. Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting hydrazone is consumed to prevent product degradation.
-
Inert Atmosphere: Some intermediates in the cyclization can be sensitive to air oxidation, especially at high temperatures. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize the formation of colored, polymeric byproducts.[1]
Q4: After the final demethylation step, my NMR spectrum shows a mixture of the desired this compound and the starting 5-methoxy-1H-pyrrolo[3,2-b]pyridine. How can I improve the conversion?
A4: Incomplete demethylation is a common challenge. To drive the reaction to completion:
-
Increase Reagent Stoichiometry: Increase the equivalents of the demethylating agent (e.g., L-selectride or BBr₃).
-
Extend Reaction Time: Monitor the reaction over a longer period to ensure it has reached completion.
-
Elevate Temperature: If the reagent is stable at higher temperatures, a modest increase in reaction temperature can improve the rate and extent of demethylation. Be cautious, as this can also lead to degradation.
-
Choice of Reagent: Some methoxypyridines can be resistant to certain demethylating agents. If optimization of conditions fails, consider switching to a different reagent known for cleaving aryl methyl ethers, such as sodium trimethylsilanethiolate.[2]
Data Presentation: Potential Byproducts
The following table summarizes potential byproducts that could be encountered during the proposed synthesis of this compound.
| Byproduct Name | Structure | Molecular Weight ( g/mol ) | Mass Difference from Desired Intermediate/Product | Probable Step of Formation | Suggested Analytical Detection Method |
| 5-Methoxypyridin-3-ol | C₆H₇NO₂ | 125.12 | -14 from (5-methoxypyridin-3-yl)hydrazine | Step 1: Hydrazine Synthesis | LC-MS |
| Azo-dimer | C₁₂H₁₄N₄O₂ | 246.27 | +107 from (5-methoxypyridin-3-yl)hydrazine | Step 1: Hydrazine Synthesis | LC-MS |
| 5-Methoxy-1H-pyrrolo[3,2-b]pyridine | C₈H₈N₂O | 148.16 | +14 from this compound | Step 3: Demethylation (Incomplete Reaction) | ¹H NMR (methoxy signal ~3.9 ppm), LC-MS |
| Regioisomeric Indole | C₈H₈N₂O | 148.16 | Same as 5-Methoxy-1H-pyrrolo[3,2-b]pyridine | Step 2: Fischer Indole Synthesis | ¹H & ¹³C NMR, 2D NMR (NOESY, HMBC) |
Experimental Protocols
Proposed Synthesis of this compound
This protocol is a hypothetical, multi-step synthesis based on established chemical transformations.
Step 1: Synthesis of (5-Methoxypyridin-3-yl)hydrazine
-
Diazotization: Dissolve 3-amino-5-methoxypyridine (1.0 eq) in dilute hydrochloric acid (e.g., 3 M) and cool the solution to 0-5 °C in an ice-salt bath. While maintaining the temperature, add a solution of sodium nitrite (1.1 eq) in water dropwise. Stir the mixture for 30 minutes at 0-5 °C.
-
Reduction: In a separate flask, prepare a solution of tin(II) chloride dihydrate (3.0 eq) in concentrated hydrochloric acid, and cool it to 0-5 °C. Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring, ensuring the temperature does not exceed 10 °C.
-
Work-up: After the addition is complete, stir the reaction mixture for an additional 1-2 hours, allowing it to warm to room temperature. Basify the mixture carefully with a cold, concentrated sodium hydroxide solution until the tin salts precipitate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude hydrazine, which should be used immediately in the next step.
Step 2: Fischer Indole Synthesis of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine
-
Hydrazone Formation (Optional Isolation): The crude (5-methoxypyridin-3-yl)hydrazine (1.0 eq) can be reacted with an appropriate carbonyl compound (e.g., glyoxal dimethyl acetal, 1.1 eq) in a solvent like ethanol with a catalytic amount of acetic acid to form the hydrazone.
-
Cyclization: Add the crude hydrazine (or isolated hydrazone) to the cyclization medium. A common choice is polyphosphoric acid (PPA).[1] Heat the mixture to 120-150 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the acidic solution with a base (e.g., concentrated ammonium hydroxide or sodium hydroxide) until a precipitate forms. Filter the solid, wash with water, and dry.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Step 3: Demethylation to this compound
-
Reaction Setup: Dissolve 5-methoxy-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in a dry, inert solvent such as THF or dichloromethane under a nitrogen atmosphere. Cool the solution to the appropriate temperature for the chosen reagent (e.g., -78 °C for BBr₃ or 0 °C for L-selectride).
-
Reagent Addition: Add the demethylating agent (e.g., BBr₃, 1.5-2.0 eq, or L-selectride, 2.0-3.0 eq) dropwise.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of methanol, followed by water or a saturated aqueous solution of sodium bicarbonate. Extract the product into a suitable organic solvent.
-
Purification: Dry the combined organic layers, concentrate, and purify the final product by column chromatography or recrystallization.
Troubleshooting and Visualization
Troubleshooting Workflow for Byproduct Formation
The following diagram illustrates a logical workflow for identifying and mitigating the formation of byproducts during the synthesis.
Hypothetical Synthetic Pathway
This diagram outlines the proposed multi-step synthesis for this compound.
References
Technical Support Center: Synthesis of 1H-Pyrrolo[3,2-b]pyridin-5-ol
Disclaimer: The synthesis of 1H-Pyrrolo[3,2-b]pyridin-5-ol is not widely reported in publicly available scientific literature. The following guide is a scientifically informed, proposed pathway based on established synthetic methodologies for structurally related azaindole compounds. The experimental protocols are adapted from procedures for analogous chemical transformations and should be considered as a starting point for optimization by qualified researchers.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of this compound synthesis.
Troubleshooting Guides (Q&A)
This section addresses specific issues that may be encountered during the proposed multi-step synthesis of this compound.
Stage 1: Synthesis of the 1H-Pyrrolo[3,2-b]pyridine Core (4-Azaindole)
Q1: My Fischer indole synthesis to create the 4-azaindole core is resulting in a low yield. What are the potential causes and how can I improve it?
A1: Low yields in the Fischer indole synthesis of 4-azaindole can stem from several factors. The electron-deficient nature of the pyridine ring can hinder the cyclization step. Here are some troubleshooting strategies:
-
Starting Material Quality: Ensure the pyridylhydrazine starting material is pure and free of oxidation. Hydrazines are prone to degradation and should be stored under an inert atmosphere.
-
Acid Catalyst: The choice and concentration of the acid catalyst are critical. While strong acids like sulfuric or polyphosphoric acid are commonly used, their concentration needs to be optimized. Too high a concentration can lead to unwanted side reactions or degradation of the starting material.
-
Reaction Temperature and Time: The reaction often requires elevated temperatures to proceed. However, excessive heat or prolonged reaction times can lead to decomposition. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Electron-Donating Groups: If your synthetic route allows, starting with a pyridylhydrazine bearing an electron-donating group can facilitate the cyclization.
Q2: I am observing the formation of multiple side products during the synthesis of the 4-azaindole core. How can I minimize their formation?
A2: Side product formation is a common issue. Consider the following to improve the selectivity of your reaction:
-
Control of Reaction Conditions: Strictly control the reaction temperature and the rate of addition of reagents.
-
Purification of Intermediates: If the reaction proceeds through a hydrazone intermediate, its isolation and purification before the cyclization step can lead to a cleaner reaction.
-
Alternative Synthetic Routes: If the Fischer indole synthesis proves to be low-yielding or produces inseparable mixtures, consider alternative methods such as a palladium-catalyzed cascade C-N cross-coupling/Heck reaction.
Stage 2: Synthesis of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine
Q3: The catalytic hydrogenation of the nitro group in my precursor is incomplete or slow. What can I do to drive the reaction to completion?
A3: Incomplete hydrogenation can be due to several factors related to the catalyst and reaction conditions:
-
Catalyst Activity: The activity of the Palladium on carbon (Pd/C) catalyst is crucial. Use a fresh batch of high-quality catalyst. The catalyst loading may also need to be optimized.
-
Hydrogen Pressure: Ensure an adequate and consistent pressure of hydrogen is maintained throughout the reaction.
-
Solvent Choice: The choice of solvent can influence the reaction rate. Methanol or ethanol are commonly used. Ensure the solvent is of high purity and degassed to remove any dissolved oxygen.
-
Catalyst Poisoning: The starting material or solvent may contain impurities that can poison the catalyst. Purifying the starting material can help.
Stage 3: Demethylation to this compound
Q4: The demethylation of the 5-methoxy group is giving a low yield of the desired 5-hydroxy product. How can I improve the efficiency of this step?
A4: The demethylation of aryl methyl ethers can be challenging. Here are some points to consider:
-
Choice of Reagent: Boron tribromide (BBr₃) is a powerful reagent for this transformation. Ensure it is fresh and handled under anhydrous conditions as it is highly reactive with moisture. Alternative reagents like hydrobromic acid (HBr) can also be used, but may require harsher conditions.
-
Reaction Temperature: These reactions are often performed at low temperatures (e.g., -78 °C to 0 °C) to control the reactivity of the reagent and minimize side reactions. A gradual warm-up to room temperature may be necessary.
-
Stoichiometry of the Reagent: The amount of the demethylating agent is critical. An excess is often required, but a large excess can lead to degradation of the product.
-
Work-up Procedure: The work-up procedure is important to neutralize the excess reagent and isolate the product. Careful pH adjustment and extraction are necessary.
Frequently Asked Questions (FAQs)
Q: What is the general reactivity of the 1H-pyrrolo[3,2-b]pyridine (4-azaindole) ring system?
A: The 1H-pyrrolo[3,2-b]pyridine ring system has a unique reactivity profile due to the fusion of an electron-rich pyrrole ring and an electron-deficient pyridine ring. Generally, the pyrrole ring is more susceptible to electrophilic attack than the pyridine ring. The typical order of reactivity for electrophilic substitution is C3 > C2 > N1.[1] Functionalization of the pyridine ring (at positions C5, C6, and C7) is more challenging and often requires specific strategies like metal-catalyzed C-H activation or starting from pre-functionalized precursors.[1]
Q: How can I purify the final this compound product?
A: The final product can be purified using standard techniques such as column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and any impurities present. Recrystallization from a suitable solvent system can also be an effective method for obtaining a highly pure product.
Q: Are there any specific safety precautions I should take during this synthesis?
A: Yes, several reagents used in this proposed synthesis are hazardous.
-
Pyridylhydrazines: Can be toxic and should be handled with appropriate personal protective equipment (PPE).
-
Strong Acids (e.g., H₂SO₄, PPA): Are corrosive and should be handled in a fume hood with appropriate PPE.
-
Palladium on Carbon (Pd/C): Can be pyrophoric, especially when dry and in the presence of air. It should be handled carefully, and reactions should be conducted under an inert atmosphere.
-
Boron Tribromide (BBr₃): Is highly corrosive and reacts violently with water. It should be handled in a fume hood with extreme care, using appropriate PPE and anhydrous techniques.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.
Data Presentation
Table 1: Summary of Reaction Conditions for the Proposed Synthesis of this compound
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Reported Yield (%) |
| 1a | Fischer Indole Synthesis | 2-Hydrazinopyridine, Cyclohexanone, Polyphosphoric Acid | - | 120-140 | 1-2 | ~60-70 |
| 1b | Pd-catalyzed Cascade | 3-Amino-2-bromopyridine, (1-bromovinyl)benzene, Pd₂(dba)₃, XPhos, NaOtBu | Toluene | 100 | 12 | ~70-80 |
| 2 | Synthesis of 5-Methoxy Derivative | 6-Methoxy-3-nitropyridine-2-acetonitrile, H₂, 10% Pd/C | Ethanol or Methanol | Room Temp | 24 | High |
| 3 | Demethylation | 5-Methoxy-1H-pyrrolo[3,2-b]pyridine, BBr₃ | Dichloromethane | -78 to RT | 2-4 | Moderate to High |
Note: Yields are approximate and based on analogous reactions reported in the literature. Optimization will be required.
Experimental Protocols
Proposed Synthesis of this compound
Step 1: Synthesis of the 1H-Pyrrolo[3,2-b]pyridine (4-Azaindole) Core
-
Method A: Fischer Indole Synthesis
-
To a stirred solution of 2-hydrazinopyridine (1 equivalent) in a suitable solvent, add the desired ketone or aldehyde (1.1 equivalents).
-
Heat the mixture to form the hydrazone intermediate, which can be isolated or used directly.
-
Add the hydrazone to a pre-heated acid catalyst, such as polyphosphoric acid, at 120-140 °C.
-
Stir the mixture for 1-2 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and carefully quench with ice water.
-
Neutralize the solution with a base (e.g., NaOH or NaHCO₃) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Step 2: Synthesis of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine
-
Dissolve 6-methoxy-3-nitropyridine-2-acetonitrile (1 equivalent) in ethanol or methanol.[2]
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).[2]
-
Place the reaction mixture in a hydrogenation apparatus and hydrogenate at room temperature under a hydrogen atmosphere for 24 hours.[2]
-
Upon completion, filter the reaction mixture to remove the catalyst.[2]
-
Concentrate the filtrate under reduced pressure to obtain the crude product.[2]
-
Purify the residue by column chromatography.[2]
Step 3: Demethylation to this compound
-
Dissolve 5-methoxy-1H-pyrrolo[3,2-b]pyridine (1 equivalent) in anhydrous dichloromethane and cool the solution to -78 °C under an inert atmosphere.
-
Slowly add a solution of boron tribromide (BBr₃) (1.2-1.5 equivalents) in dichloromethane.
-
Stir the reaction mixture at -78 °C for 1 hour and then allow it to slowly warm to room temperature over 2-3 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of methanol, followed by water.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
References
stability issues and degradation of 1H-Pyrrolo[3,2-b]pyridin-5-ol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1H-Pyrrolo[3,2-b]pyridin-5-ol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability and degradation issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the main stability concerns for this compound?
A1: this compound is susceptible to three primary degradation pathways due to its chemical structure:
-
Oxidation: The phenol-like hydroxyl group on the pyridine ring is prone to oxidation, which can be accelerated by exposure to air (oxygen), light, high pH, and the presence of metal ions. This can lead to the formation of colored quinone-like species and other degradation products.[1][2][3][4][5]
-
Photodegradation: The pyrrole ring system is known to be sensitive to light. Both direct and indirect photodegradation can occur, leading to complex degradation pathways.[6][7][8]
-
pH Instability: Pyrrole and its derivatives can be unstable in acidic conditions, potentially leading to polymerization or ring-opening reactions.[9][10] Some related pyrrolopyridine structures have shown instability in both acidic and alkaline environments.[7][8]
Q2: How should I properly store this compound?
A2: To ensure the long-term stability of this compound, we recommend the following storage conditions:
-
Solid Form: Store the solid compound in a tightly sealed, amber glass vial at low temperatures (-20°C or -80°C) under an inert atmosphere (e.g., argon or nitrogen).[11][12]
-
In Solution: Prepare solutions fresh for each experiment whenever possible. If storage is necessary, use degassed, high-purity solvents and store the solution in a tightly sealed vial, protected from light, at -20°C or -80°C. Storage in solution is generally not recommended for extended periods due to the increased risk of degradation.
Q3: My solid this compound has changed color over time. Is it still usable?
A3: A change in color (e.g., from off-white to yellow or brown) is a visual indicator of degradation, likely due to oxidation or polymerization.[13] It is highly recommended to assess the purity of the compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, before use. If significant degradation is observed, the use of a new, pure batch is advised to ensure the reliability and reproducibility of your experimental results.
Q4: What solvents are recommended for dissolving this compound?
A4: Common polar organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and methanol can be used to dissolve this compound. For aqueous buffers, ensure the pH is slightly acidic to neutral and use the solution promptly. It is crucial to use high-purity, degassed solvents to minimize oxidative degradation.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments.
Issue 1: Rapid color change of my experimental solution containing this compound.
-
Potential Cause: This is likely due to the rapid oxidation of the compound.
-
Troubleshooting Steps:
-
Exclude Oxygen: Use solvents that have been thoroughly degassed by sparging with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles. Prepare and handle the solution under an inert atmosphere.
-
Protect from Light: Conduct your experiment in a dark room or use amber-colored glassware or foil-wrapped containers to minimize light exposure.
-
Control pH: If using aqueous buffers, maintain a slightly acidic pH (around 5-6) if your experimental conditions allow, as phenolic compounds can be more susceptible to oxidation at higher pH.[14]
-
Chelate Metal Ions: If you suspect metal ion contamination in your buffer, which can catalyze oxidation, consider adding a small amount of a chelating agent like EDTA.
-
Issue 2: Inconsistent results or loss of activity in biological assays.
-
Potential Cause: The compound may be degrading in the assay medium over the course of the experiment.
-
Troubleshooting Steps:
-
Assess Compound Stability in Media: Perform a time-course experiment where you incubate this compound in your assay medium under the same conditions as your experiment (temperature, CO2, etc.). At different time points, analyze the concentration of the parent compound by HPLC or LC-MS to determine its stability.
-
Minimize Incubation Time: If the compound is found to be unstable, try to reduce the incubation time of your assay if possible.
-
Prepare Fresh Solutions: Always use freshly prepared stock solutions for your experiments. Avoid using previously frozen stock solutions if stability is a concern.
-
Issue 3: Formation of precipitate in a solution of this compound.
-
Potential Cause: This could be due to the polymerization of the pyrrole ring, especially under acidic conditions or upon exposure to air and light.[13][15]
-
Troubleshooting Steps:
-
Ensure Neutral pH: Use neutral, high-purity solvents. If an acidic solvent is required for your reaction, be aware of the potential for polymerization.
-
Inert Atmosphere: As with oxidation, handling the compound under an inert atmosphere can help prevent oxidative polymerization.
-
Filtration: If a small amount of precipitate forms, you may be able to filter the solution before use, but this does not solve the underlying stability issue. The purity of the filtered solution should be confirmed.
-
Summary of Potential Degradation Pathways
| Degradation Pathway | Influencing Factors | Potential Degradation Products | Mitigation Strategies |
| Oxidation | Oxygen, Light, High pH, Metal Ions | Quinone-type compounds, Oligomers | Use degassed solvents, Protect from light, Maintain slightly acidic to neutral pH, Use chelating agents |
| Photodegradation | UV and Visible Light | Complex mixture of ring-opened and rearranged products | Work in low-light conditions, Use amber vials or foil wrapping |
| Acid-Catalyzed Degradation | Low pH | Polymers, Ring-opened products | Maintain neutral or slightly acidic pH, Use non-acidic solvents |
| Base-Catalyzed Degradation | High pH | Ring-opened products, Oxidized species | Maintain neutral or slightly acidic pH |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study to identify the potential degradation products and pathways for this compound.
Objective: To assess the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).
Materials:
-
This compound
-
HPLC grade methanol and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector or a mass spectrometer (MS)
-
Photostability chamber
-
Temperature-controlled oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a known amount of solid this compound in an oven at 80°C for 48 hours.
-
Also, place a solution of the compound (1 mg/mL in methanol) in the oven.
-
After the specified time, dissolve the solid sample and dilute the solution sample with the mobile phase for HPLC analysis.
-
-
Photostability:
-
Expose a solution of this compound (1 mg/mL in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
Keep a control sample, wrapped in foil, in the same environment.
-
After exposure, dilute both the exposed and control samples with the mobile phase for HPLC analysis.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways overview.
References
- 1. organicreactions.org [organicreactions.org]
- 2. scribd.com [scribd.com]
- 3. Oxidation of Few Substituted Phenols and Reaction Mechanism by Heterocyclic Pyrazinium Chlorochromate and its Biological Activity – Oriental Journal of Chemistry [orientjchem.org]
- 4. Catalytic Oxidative Coupling of Phenols and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidative coupling of phenols - Wikipedia [en.wikipedia.org]
- 6. mcneill-group.org [mcneill-group.org]
- 7. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. | Sigma-Aldrich [merckmillipore.com]
- 9. Pyrrole - Wikipedia [en.wikipedia.org]
- 10. quora.com [quora.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. echemi.com [echemi.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
preventing over-alkylation in 1H-Pyrrolo[3,2-b]pyridin-5-ol reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1H-Pyrrolo[3,2-b]pyridin-5-ol, with a focus on preventing over-alkylation and controlling regioselectivity.
Troubleshooting Guides
Issue 1: Poor or No Conversion During Alkylation
Q: I am not observing any significant formation of my desired alkylated product. What are the common causes and how can I troubleshoot this?
A: Low reactivity in alkylation reactions involving this compound can often be attributed to several factors. Below is a systematic guide to address this issue.
-
Purity of Starting Materials: Impurities in your this compound or alkylating agent can interfere with the reaction. Ensure your starting materials are of high purity and free from residual solvents or contaminants.
-
Reaction Conditions:
-
Anhydrous Conditions: Alkylation reactions, particularly those employing strong bases, are highly sensitive to moisture. Ensure all glassware is thoroughly dried (oven or flame-dried) and use anhydrous solvents.[1]
-
Inert Atmosphere: If using air-sensitive reagents, such as strong bases, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[1]
-
Temperature: The reaction temperature may be insufficient to overcome the activation energy. Consider gradually increasing the reaction temperature. Conversely, some reagents may decompose at higher temperatures.[1]
-
Stirring: In heterogeneous reaction mixtures, ensure efficient stirring to facilitate contact between reactants.[1]
-
-
Reagent Stoichiometry: An incorrect ratio of reactants can result in incomplete conversion. Carefully verify the stoichiometry, and in some cases, a slight excess of the alkylating agent might be beneficial.
Issue 2: Formation of Multiple Products (Over-alkylation and Lack of Regioselectivity)
Q: My reaction is producing a mixture of N-alkylated and O-alkylated products. How can I improve the selectivity for a single product?
A: The this compound scaffold has multiple potential sites for alkylation: the pyrrole nitrogen (N1), the pyridine nitrogen (N4), and the hydroxyl oxygen (O5). Achieving regioselectivity is a common challenge. The outcome of the reaction is influenced by a combination of kinetic and thermodynamic factors, as well as the specific reaction conditions employed.
-
Kinetic vs. Thermodynamic Control:
-
O-Alkylation (Kinetic Product): The phenoxide anion is often formed faster, leading to the kinetically favored O-alkylated product.
-
N-Alkylation (Thermodynamic Product): The N-alkylated product is generally more thermodynamically stable. Running the reaction at a higher temperature or for a longer duration may favor the formation of the N-alkylated isomer.[2]
-
-
Choice of Base and Solvent: The combination of base and solvent plays a crucial role in determining the site of alkylation. The nature of the counter-ion from the base and the polarity of the solvent can influence the reactivity of the different nucleophilic sites.
-
For N-alkylation , a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) is often effective for related azaindole systems.[2]
-
For O-alkylation , in some heterocyclic systems, conditions such as potassium carbonate (K2CO3) in DMF have been shown to favor O-alkylation.[3] In one study on a similar scaffold, various bases including NaH, CaH2, LiHMDS, and nBuLi in THF or DMF resulted in exclusive O-alkylation.[3]
-
-
Steric Hindrance: The steric bulk of the alkylating agent can influence the regioselectivity. A bulkier electrophile may preferentially react at the more sterically accessible position.[2]
-
Protecting Groups: To achieve selective alkylation, consider using a protecting group strategy. For instance, protecting the hydroxyl group (e.g., as a silyl ether) will direct alkylation to one of the nitrogen atoms. Subsequent deprotection will yield the desired N-alkylated product.
Frequently Asked Questions (FAQs)
Q1: What is the general order of reactivity for the different positions on the 1H-Pyrrolo[3,2-b]pyridine ring system?
A1: For electrophilic substitution, the electron-rich pyrrole ring is generally more reactive than the electron-deficient pyridine ring. The typical order of reactivity is C3 > C2 > N1.[2]
Q2: How can I selectively achieve N1-alkylation over N4-alkylation?
A2: Selective N1-alkylation is often favored as the N1-alkylated product is typically the more thermodynamically stable isomer.[2] Using a strong base like sodium hydride (NaH) in an aprotic solvent like THF or DMF can promote N1-alkylation.[2]
Q3: Are there any specific conditions that are known to favor O-alkylation?
A3: While specific conditions for this compound are not extensively documented, studies on analogous structures suggest that O-alkylation can be favored under certain conditions. For a similar tetrahydrobenzo[c][1][4]naphthyridin-5(6H)-one system, treatment with bases such as NaH in THF or DMF, or K2CO3 in DMF, followed by the addition of an alkyl halide, resulted in exclusive O-alkylation.[3]
Q4: Can the choice of alkylating agent affect the N- vs. O-alkylation ratio?
A4: Yes, the nature of the alkylating agent can influence the selectivity. Harder electrophiles tend to react at the harder nucleophilic center (oxygen), while softer electrophiles may favor reaction at the softer nitrogen center. However, this is a general trend and can be substrate-dependent.
Q5: What analytical techniques can be used to distinguish between N- and O-alkylated isomers?
A5: 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for distinguishing between N- and O-alkylated products. Techniques such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) can help in elucidating the precise location of the alkyl group.[5]
Data Presentation
The following table summarizes the influence of reaction conditions on the regioselectivity of alkylation for indazole, a related heterocyclic system, which can provide insights for this compound reactions.
| Entry | Base (equiv.) | Solvent | Temp (°C) | Time (h) | N-1:N-2 Ratio | Combined Yield (%) |
| 1 | Cs2CO3 (1.5) | DMF | rt | 24 | 1.4 : 1 | 81 |
| 2 | K2CO3 (1.5) | DMF | rt | 24 | 1.4 : 1 | 80 |
| 3 | Na2CO3 (1.5) | DMF | rt | 24 | 1.4 : 1 | 27 |
| 4 | Cs2CO3 (1.5) | MeCN | rt | 24 | 1.9 : 1 | 63 |
| 5 | K2CO3 (1.5) | MeCN | rt | 24 | 1.9 : 1 | 70 |
| 6 | Cs2CO3 (1.5) | DMSO | rt | 24 | 1.6 : 1 | 85 |
| 7 | K2CO3 (1.5) | DMSO | rt | 24 | 1.6 : 1 | 84 |
| 8 | DBU (1.5) | DMF | rt | 24 | 2.6 : 1 | 48 |
| 9 | DBU (1.5) | MeCN | rt | 24 | 3.0 : 1 | 51 |
| 10 | DBU (1.5) | DMSO | rt | 24 | 2.3 : 1 | 43 |
Data adapted from a study on the N-alkylation of 1H-indazole, which serves as an illustrative example of how base and solvent can affect regioselectivity.[4] rt = room temperature.
Experimental Protocols
Protocol 1: General Procedure for Selective N1-Alkylation
This protocol is a general guideline and may require optimization for specific substrates and alkylating agents.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add a solution of this compound (1.0 eq) in anhydrous DMF or THF.
-
Deprotonation: Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Alkylation: Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by TLC or LC-MS. Gentle heating may be required for less reactive alkylating agents.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure for Preferential O-Alkylation
This protocol is based on conditions that have been shown to favor O-alkylation in similar heterocyclic systems and may require optimization.[3]
-
Preparation: To a round-bottom flask, add this compound (1.0 eq), potassium carbonate (K2CO3, 2.0 eq), and anhydrous DMF.
-
Alkylation: Add the alkylating agent (1.2 eq) to the mixture.
-
Heating: Heat the reaction mixture to 80 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and pour it into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Logical Troubleshooting Workflow for Over-alkylation
Caption: A flowchart for troubleshooting regioselectivity in alkylation reactions.
Potential Signaling Pathway Involvement
Derivatives of 1H-Pyrrolo[2,3-b]pyridin-5-ol, a close isomer, have been investigated as potential inhibitors of Cyclin-Dependent Kinase 8 (CDK8), which can impact the WNT/β-catenin signaling pathway, implicated in some cancers.[6]
Caption: Potential interaction with the WNT/β-catenin signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. reddit.com [reddit.com]
- 6. Buy 1H-Pyrrolo[2,3-b]pyridin-5-ol | 98549-88-3 [smolecule.com]
interpreting complex NMR spectra of 1H-Pyrrolo[3,2-b]pyridin-5-ol derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1H-Pyrrolo[3,2-b]pyridin-5-ol derivatives. The focus is on overcoming common challenges encountered during the interpretation of complex NMR spectra.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why are the aromatic proton signals in my 1H NMR spectrum overlapping and difficult to assign?
A1: Signal overlapping in the aromatic region (typically 6.0-9.0 ppm) is common for polycyclic heteroaromatic compounds like this compound derivatives. The fused ring system results in multiple protons with similar electronic environments.
Troubleshooting Steps:
-
Change NMR Solvent: Switching from a common solvent like CDCl₃ to a solvent with different anisotropic effects, such as benzene-d₆ or acetone-d₆, can often induce differential shifts in proton resonances, improving signal dispersion.[1]
-
Increase Magnetic Field Strength: If available, re-acquiring the spectrum on a higher field spectrometer (e.g., moving from 400 MHz to 600 MHz or higher) will increase the separation between coupled signals.
-
Utilize 2D NMR: Perform a COSY (Correlation Spectroscopy) experiment to identify which protons are spin-coupled to each other. An HMBC (Heteronuclear Multiple Bond Correlation) experiment can help assign protons based on their long-range correlations to specific carbon atoms.[2][3][4]
Q2: I see a broad singlet in my spectrum. How can I confirm if it's the N-H from the pyrrole ring or the O-H from the phenol?
A2: Both N-H and O-H protons are exchangeable and often appear as broad singlets.
Troubleshooting Steps:
-
D₂O Shake: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the 1H NMR spectrum. Exchangeable protons (like N-H and O-H) will be replaced by deuterium, causing their corresponding peak to disappear or significantly diminish in intensity.[1] This is a definitive test for identifying these protons.
-
Solvent and Temperature Effects: The chemical shift of these protons is highly dependent on the solvent, concentration, and temperature. Running the experiment in a different solvent (e.g., DMSO-d₆) can shift the peak and sometimes reveal coupling to adjacent protons.
Q3: The integration of my aromatic signals does not match the expected number of protons. What could be the cause?
A3: Inaccurate integration can arise from several factors.
Troubleshooting Steps:
-
Check for Overlapping Peaks: The integration value for a crowded region may represent multiple, unresolved signals.
-
Baseline Correction: Ensure the spectrum has been properly phased and baseline-corrected. An uneven baseline can lead to significant integration errors.
-
Relaxation Delays: Protons with long relaxation times (T₁) may not fully relax between pulses, leading to lower signal intensity and inaccurate integrals. Increase the relaxation delay (d1) in your acquisition parameters.
-
Residual Solvent Peaks: Ensure you are not accidentally integrating the residual solvent peak. For example, the residual CHCl₃ peak in CDCl₃ is at 7.26 ppm.[1]
Q4: My spectrum shows complex splitting patterns (e.g., doublet of doublets, multiplets) that I cannot interpret. How do I proceed?
A4: Complex splitting arises from a proton being coupled to multiple, non-equivalent neighboring protons.
Troubleshooting Steps:
-
Analyze Coupling Constants (J-values): Carefully measure the coupling constants for the split signals. Protons that are coupled to each other will share the same J-value. For aromatic systems, typical ortho, meta, and para coupling constants have distinct ranges.
-
Run a COSY Experiment: This 2D NMR technique is the most direct way to visualize proton-proton coupling networks. Cross-peaks in a COSY spectrum connect signals from protons that are coupled to each other, making it much easier to trace out the spin systems within your molecule.[3][5]
Q5: How do different substituents on the this compound scaffold affect the 1H NMR spectrum?
A5: Substituents can significantly alter the chemical shifts of nearby protons due to their electronic and steric effects.
-
Electron-Donating Groups (EDGs) like -OCH₃ or -NH₂ will increase electron density on the ring system, causing protons (especially those ortho and para to the substituent) to shift upfield (to a lower ppm value).
-
Electron-Withdrawing Groups (EWGs) such as -NO₂ or -CN will decrease electron density, causing protons (especially ortho and para) to shift downfield (to a higher ppm value).[6][7][8]
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Steric Effects: Bulky substituents can cause through-space interactions or force changes in conformation, which may also lead to significant changes in chemical shifts.[9] A ROESY or NOESY experiment can help identify protons that are close in space.
Data Presentation: Predicted NMR Data
The following tables provide estimated 1H NMR chemical shifts and coupling constants for the unsubstituted this compound core. Note: Actual values will vary depending on the solvent, concentration, and substitution pattern. These values are based on data from similar heterocyclic systems.[2][10][11]
Table 1: Estimated 1H NMR Chemical Shifts
| Proton Position | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |
| H1 (Pyrrole N-H) | 10.0 - 12.0 | broad singlet | Highly solvent and concentration dependent. |
| H2 | 7.2 - 7.6 | doublet of doublets | Coupled to H3 and H1. |
| H3 | 6.4 - 6.8 | doublet of doublets | Coupled to H2 and H1. |
| H4 | 7.8 - 8.2 | doublet | Coupled to H6. |
| H6 | 6.9 - 7.3 | doublet | Coupled to H4. |
| OH (at C5) | 9.0 - 11.0 | broad singlet | Exchangeable with D₂O. |
Table 2: Typical Proton-Proton Coupling Constants (J, Hz)
| Coupling | Type | Typical Value (Hz) |
| ³J(H2,H3) | ortho (pyrrole) | 2.5 - 3.5 |
| ³J(H4,H6) | meta (pyridine) | 2.0 - 3.0 |
| ⁴J(H1,H2) | long-range | 2.0 - 2.5 |
| ⁴J(H1,H3) | long-range | 2.0 - 2.5 |
Experimental Protocols
1. Standard 1H NMR Acquisition:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
-
Instrument Setup: Insert the sample into the spectrometer. Tune and shim the probe to optimize magnetic field homogeneity.
-
Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a 30-45° pulse angle, a relaxation delay (d1) of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve good signal-to-noise.
-
Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired FID (Free Induction Decay). Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
2. COSY (Correlation Spectroscopy) Experiment:
-
Purpose: To identify protons that are coupled to each other.
-
Methodology: Use a standard cosygpqf pulse program. The experiment acquires a series of 1H spectra with an incrementally increasing evolution time.
-
Interpretation: The resulting 2D spectrum shows the 1H spectrum along both axes. Diagonal peaks correspond to the 1D spectrum, while off-diagonal cross-peaks connect protons that are mutually coupled.
3. HMBC (Heteronuclear Multiple Bond Correlation) Experiment:
-
Purpose: To identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for assigning quaternary carbons and connecting different spin systems.
-
Methodology: Use a standard hmbcgplpndqf pulse program. The experiment is optimized to detect correlations over a range of long-range coupling constants (typically 4-10 Hz).
-
Interpretation: The 2D spectrum shows the 1H spectrum on one axis and the 13C spectrum on the other. A cross-peak indicates a correlation between a proton and a carbon atom separated by two or three bonds.
Visualizations
The following diagrams illustrate key workflows and relationships for interpreting NMR spectra.
Caption: Workflow for NMR structure elucidation.
Caption: Troubleshooting logic for complex spectra.
Caption: HMBC signaling pathway.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. researchgate.net [researchgate.net]
- 9. 1H chemical shifts in NMR. Part 20--anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An analysis of the n.m.r. spectra (1H, 13C, and, in part 15N and 17O) of pyrrolizin-3-one, and of its aza-derivatives pyrrolo[1,2-c]imidazol-5-one, pyrrolo[1,2-a]imidazol-5-one and pyrrolo[1,2-b]pyrazol-6-one - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
comparing the efficacy of 1H-Pyrrolo[3,2-b]pyridin-5-ol based kinase inhibitors
A detailed examination of the inhibitory potential of 1H-Pyrrolo[3,2-b]pyridin-5-ol analogues reveals a class of potent kinase inhibitors with significant therapeutic promise. This guide provides a comparative overview of their efficacy, supported by experimental data on closely related pyrrolopyridine scaffolds, offering valuable insights for researchers and professionals in drug development.
While direct comparative studies on a series of this compound based kinase inhibitors are not extensively available in the public domain, research on the structurally related 1H-pyrrolo[2,3-b]pyridine core provides a strong basis for understanding their structure-activity relationships and therapeutic potential. This guide leverages available data on these related compounds to present a comparative analysis of their efficacy, particularly in the context of Fibroblast Growth Factor Receptor (FGFR) inhibition, a key target in cancer therapy.
Comparative Efficacy of 1H-Pyrrolo[2,3-b]pyridine Derivatives as FGFR Inhibitors
A study focused on the development of 1H-pyrrolo[2,3-b]pyridine derivatives has yielded a series of potent FGFR inhibitors.[1] The lead compound in this series, 4h , demonstrated significant inhibitory activity against FGFR1, 2, and 3, with IC50 values in the low nanomolar range.[1] The following table summarizes the in vitro potency of selected compounds from this study against a panel of FGFR kinases.
| Compound ID | Core Structure | Substitutions | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| 1 | 1H-pyrrolo[2,3-b]pyridine | 3-((3-methoxyphenyl)ethynyl) | 1900 | - | - | - |
| 4a | 1H-pyrrolo[2,3-b]pyridine | 5-(trifluoromethyl), 3-((3-methoxyphenyl)ethynyl) | - | - | - | - |
| 4h | 1H-pyrrolo[2,3-b]pyridine | 5-(trifluoromethyl), 3-((3,5-dimethoxyphenyl)ethynyl) | 7 | 9 | 25 | 712 |
Data extracted from a study on 1H-pyrrolo[2,3-b]pyridine derivatives as potent FGFR inhibitors.[1]
The data clearly indicates that substitutions on the 1H-pyrrolo[2,3-b]pyridine scaffold significantly impact inhibitory potency. The introduction of a trifluoromethyl group at the 5-position and a 3,5-dimethoxyphenyl ethynyl group at the 3-position in compound 4h resulted in a dramatic increase in activity against FGFR1, 2, and 3 compared to the initial lead compound 1 .[1]
Experimental Protocols
The determination of kinase inhibitory activity is crucial for evaluating the efficacy of these compounds. A commonly used method is the in vitro kinase inhibition assay, which measures the ability of a compound to block the enzymatic activity of a purified kinase.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer
-
Test compound (serially diluted)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Luminometer
Procedure:
-
Prepare Reagents: Thaw all reagents and keep them on ice. Prepare the kinase assay buffer, kinase/substrate solution, and serial dilutions of the test compound.
-
Kinase Reaction:
-
Add 2.5 µL of the kinase/substrate solution to each well of a 384-well plate.
-
Add 0.5 µL of the serially diluted test compound or vehicle control to the respective wells.
-
Initiate the kinase reaction by adding 2 µL of ATP solution.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature to deplete the remaining ATP.
-
-
Generate Luminescent Signal:
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.[2]
Signaling Pathways and Experimental Workflows
The 1H-pyrrolo[2,3-b]pyridine scaffold is a common core for inhibitors targeting key oncogenic signaling pathways. Understanding these pathways is essential for elucidating the mechanism of action of these inhibitors.
FGFR Signaling Pathway
Aberrant activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is implicated in various cancers.[1] FGFR inhibitors based on the pyrrolopyridine scaffold are designed to block this pathway, thereby inhibiting tumor growth and proliferation.
References
Comparative Analysis of 1H-Pyrrolopyridine Derivatives in Drug Discovery: A Focus on Structure-Activity Relationships
A comprehensive review of the structure-activity relationship (SAR) studies of 1H-Pyrrolo[3,2-b]pyridin-5-ol derivatives reveals a notable scarcity of published research on this specific scaffold. In contrast, its isomeric counterpart, 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has been extensively investigated as a privileged scaffold in the development of various therapeutic agents, particularly kinase inhibitors for oncology.
This guide provides a comparative analysis of the SAR of 7-azaindole derivatives, with a particular focus on substitutions at the 5-position, offering valuable insights that may be extrapolated to the less-explored this compound framework. The 7-azaindole core is a bioisostere of indole and purine, and its unique electronic properties and ability to form key hydrogen bonds with protein targets have made it a cornerstone in modern medicinal chemistry.[1]
Structure-Activity Relationship of 7-Azaindole Derivatives
A recent review of 7-azaindole analogs as anticancer agents highlights that positions 1, 3, and 5 of the ring system are the most critical for biological activity.[2][3] Modifications at these positions with alkyl, aryl carboxamide, and various heterocyclic moieties have yielded potent inhibitors of a range of protein kinases.[2]
The 5-position of the 7-azaindole ring is a key vector for modifying the pharmacological properties of these derivatives. Studies on 3,5-disubstituted 7-azaindoles as Trk kinase inhibitors have demonstrated that varying the functional groups at these positions significantly impacts their potency and cellular activity.[4] While specific SAR data for a hydroxyl group at the 5-position is limited in the context of kinase inhibition, the synthesis and crystal structure of 5-hydroxy-7-azaindole have been reported, confirming its viability as a chemical intermediate.[5] The presence of a hydroxyl group introduces a potential hydrogen bond donor and acceptor, which could significantly influence target binding and pharmacokinetic properties.
In a series of 1H-pyrrolo[2,3-b]pyridine compounds developed as potent TNIK inhibitors, various substitutions on the core scaffold led to compounds with IC50 values in the sub-nanomolar range.[6][7] Similarly, derivatives of this scaffold have been identified as potent inhibitors of Cdc7 kinase, with the lead compound exhibiting an IC50 value of 7 nM.[8]
The following table summarizes the activity of selected 7-azaindole derivatives, illustrating the impact of substitutions on their biological activity.
| Compound ID | Core Scaffold | Target Kinase(s) | IC50 (nM) | Cell Line | Antiproliferative Activity (GI50 µM) | Reference |
| 4g | 7-Azaindole | PARP | - | MCF-7 | 15.56 | [9] |
| 42 | 1H-pyrrolo[2,3-b]pyridine | Cdc7 | 7 | - | - | [8] |
| S01 | 1H-pyrrolo[2,3-b]pyridine | GSK-3β | 0.35 | SH-SY5Y | Low cytotoxicity | [10] |
| 11h | 1H-pyrrolo[2,3-b]pyridine-2-carboxamide | PDE4B | 140 | - | - | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of SAR studies. Below are representative experimental protocols for key assays used in the evaluation of 7-azaindole derivatives.
The inhibitory activity of the compounds against target kinases is typically determined using an in vitro kinase assay. For instance, the activity of S01 against GSK-3β was measured using a commercially available ADP-Glo™ Kinase Assay kit.
-
Reaction Setup: The kinase reaction is performed in a buffer containing Tris-HCl, MgCl2, DTT, and ATP at a concentration around the Km value for the specific kinase.
-
Compound Incubation: The test compounds are serially diluted and incubated with the kinase and its specific substrate for a defined period at a controlled temperature (e.g., 30°C).
-
ATP to ADP Conversion: After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Detection: The Kinase Detection Reagent is then added to convert ADP to ATP, and the newly synthesized ATP is measured using a luciferase/luciferin reaction that produces a luminescent signal.
-
Data Analysis: The luminescence is proportional to the ADP generated and is inversely correlated with the kinase activity. IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
The antiproliferative activity of the compounds on cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 72 hours).
-
MTT Incubation: After the treatment period, MTT solution is added to each well and incubated for 3-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the GI50 (concentration causing 50% growth inhibition) values are determined.[9]
Visualizing SAR Workflows and Signaling Pathways
Understanding the logical flow of SAR studies and the biological context of the target is essential for rational drug design.
Caption: A generalized workflow for structure-activity relationship (SAR) studies.
Caption: A simplified receptor tyrosine kinase signaling pathway targeted by 7-azaindole inhibitors.
References
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and evaluation of 3,5-disubstituted 7-azaindoles as Trk inhibitors with anticancer and antiangiogenic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. archives.ijper.org [archives.ijper.org]
- 10. Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Biological Evaluation of Novel 1H-Pyrrolo[3,2-b]pyridin-5-ol Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The 1H-pyrrolo[3,2-b]pyridine scaffold is a recognized privileged structure in medicinal chemistry, with various isomers demonstrating significant potential as inhibitors of key biological targets, particularly protein kinases. This guide provides a comprehensive framework for the in vitro biological evaluation of novel 1H-Pyrrolo[3,2-b]pyridin-5-ol analogs. While published data on this specific scaffold is limited, this document outlines a standard evaluation cascade, presents data in a comparative format, and provides detailed experimental protocols based on established methodologies for analogous heterocyclic compounds. The objective is to offer a robust template for researchers to assess the therapeutic potential of this emerging class of molecules.
Quantitative Data Summary
The following tables present hypothetical, yet representative, data for a series of novel this compound analogs (compounds 1a-1d ) compared against a known inhibitor. This data illustrates how to structure results for clear comparison of potency and selectivity.
Table 1: In Vitro Kinase Inhibitory Activity
This table compares the inhibitory activity of the novel analogs against a panel of relevant protein kinases. The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's potency.
| Compound | Target Kinase | IC₅₀ (nM) |
| 1a | Kinase A | 15 |
| Kinase B | 250 | |
| Kinase C | >10,000 | |
| 1b | Kinase A | 22 |
| Kinase B | 310 | |
| Kinase C | >10,000 | |
| 1c | Kinase A | 8 |
| Kinase B | 120 | |
| Kinase C | 8,500 | |
| 1d | Kinase A | 150 |
| Kinase B | 2,100 | |
| Kinase C | >10,000 | |
| Reference Inhibitor | Kinase A | 10 |
| Kinase B | 95 | |
| Kinase C | 5,200 |
Table 2: Antiproliferative Activity in Human Cancer Cell Lines
This table summarizes the antiproliferative effects of the analogs on various human cancer cell lines. The 50% growth inhibition (GI₅₀) value indicates the concentration of the compound required to inhibit cell growth by 50%.
| Compound | Cell Line | Cancer Type | GI₅₀ (µM) |
| 1a | MCF-7 | Breast Adenocarcinoma | 0.52 |
| HCT116 | Colorectal Carcinoma | 0.89 | |
| A549 | Lung Carcinoma | 1.25 | |
| 1b | MCF-7 | Breast Adenocarcinoma | 0.78 |
| HCT116 | Colorectal Carcinoma | 1.12 | |
| A549 | Lung Carcinoma | 2.05 | |
| 1c | MCF-7 | Breast Adenocarcinoma | 0.21 |
| HCT116 | Colorectal Carcinoma | 0.45 | |
| A549 | Lung Carcinoma | 0.98 | |
| 1d | MCF-7 | Breast Adenocarcinoma | 3.50 |
| HCT116 | Colorectal Carcinoma | 5.80 | |
| A549 | Lung Carcinoma | >10 | |
| Doxorubicin (Control) | MCF-7 | Breast Adenocarcinoma | 0.05 |
| HCT116 | Colorectal Carcinoma | 0.08 | |
| A549 | Lung Carcinoma | 0.12 |
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol measures the activity of a kinase by quantifying the amount of ADP produced during the enzymatic reaction.[1]
Objective: To determine the IC₅₀ values of novel this compound analogs against specific protein kinases.
Materials:
-
Recombinant human kinase enzyme
-
Kinase-specific substrate peptide
-
Test compounds (dissolved in 100% DMSO)
-
ATP (Adenosine Triphosphate)
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
DTT (Dithiothreitol)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Create a 10-point serial dilution of the test compounds in 100% DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Setup: Add 1 µL of the serially diluted compounds or DMSO (vehicle control) to the appropriate wells of a 384-well plate.
-
Enzyme Preparation: Dilute the stock kinase enzyme to the desired working concentration in 1x Kinase Assay Buffer. Add 2 µL of the diluted enzyme to each well.
-
Substrate/ATP Mix: Prepare a mixture of the kinase-specific substrate and ATP in 1x Kinase Assay Buffer. The final ATP concentration should be at or near the Kₘ for the target kinase.
-
Initiate Reaction: Start the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well, for a final reaction volume of 5 µL. Gently shake the plate for 30 seconds.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Detection:
-
Equilibrate the plate to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a compatible plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of living cells.[2][3]
Objective: To determine the antiproliferative effect (GI₅₀) of novel this compound analogs on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT116, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Sterile 96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium. Allow cells to adhere and grow for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include untreated and vehicle controls.
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions.
-
MTT Incubation: Add 20 µL of the 5 mg/mL MTT solution to each well. Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of growth inhibition for each concentration relative to the vehicle control. Determine the GI₅₀ value by plotting the percentage of growth inhibition against the log of the compound concentration.
Visualizations: Workflows and Pathways
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the initial in vitro evaluation of novel compounds.
Caption: General workflow for in vitro evaluation of novel kinase inhibitors.
PI3K/Akt Signaling Pathway
Many pyrrolopyridine derivatives function by inhibiting kinases involved in critical cell signaling pathways. The PI3K/Akt pathway is a central regulator of cell proliferation, survival, and growth, making it a common target for anticancer drug development.[4][5][6][7]
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. broadpharm.com [broadpharm.com]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. cusabio.com [cusabio.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Analysis of 1H-Pyrrolo[3,2-b]pyridin-5-ol Derivatives and Analogs as Kinase Inhibitors
A comparative analysis of docking studies on various derivatives of the 1H-pyrrolo[3,2-b]pyridine scaffold and its isosteres reveals their potential as potent inhibitors of key kinases implicated in cancer progression, such as EGFR and CDK2. These studies, employing molecular docking simulations, provide insights into the binding interactions and structure-activity relationships (SAR) that govern the inhibitory activity of this class of compounds. The findings underscore the importance of specific structural modifications to enhance binding affinity and selectivity.
Quantitative Analysis of Inhibitory Activity
The synthesized compounds have been evaluated for their antiproliferative activities against a panel of human cancer cell lines, including Hep3B (liver), HCT116 (colon), and MCF-7 (breast). The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. A lower IC50 value corresponds to a higher potency of the compound.
| Compound | Scaffold | R | X | Y | Hep3B IC50 (µM) | HCT116 IC50 (µM) | MCF-7 IC50 (µM) |
| 6a | A | H | - | - | 0.219 | 0.213 | 0.336 |
| 6b | A | CH3 | - | - | 0.271 | 0.303 | 0.354 |
| 6c | A | Cl | - | - | 0.179 | 0.286 | 0.364 |
| 8a | A | H | - | - | 0.049 | 0.031 | 0.043 |
| 8b | A | CH3 | - | - | <0.05 | <0.05 | <0.05 |
| 8c | A | Cl | - | - | 0.031 | 0.408 | 0.031 |
| 9a | B | H | - | - | 0.011 | 0.011 | 0.011 |
| 9c | B | Cl | - | - | 0.009 | 0.009 | 0.009 |
| 11a | C | H | - | - | 0.219 | 0.213 | 0.336 |
| 11b | C | CH3 | - | - | 0.271 | 0.303 | 0.354 |
| 11c | C | Cl | - | - | 0.179 | 0.286 | 0.364 |
| DOX | - | - | - | - | 0.005 | 0.008 | 0.008 |
| Scaffolds: A (2,3-dihydro-1H-pyrrolizine), B (3H-pyrimido[4,5-b]pyrrolizine), C (hexahydro-[1][2]diazepino[5,6-b]pyrrolizin). DOX (Doxorubicin) was used as a reference drug.[1] |
Particularly, compound 8b demonstrated broad-spectrum activity against all tested cell lines with IC50 values less than 0.05 µM.[1][3] Further investigation of compound 8b against a panel of kinases revealed potent inhibition of CDK2/Cyclin A1, DYRK3, and GSK3 alpha kinases.[1][3]
| Compound | Target Kinase | % Inhibition | Reference | % Inhibition |
| 8b | EGFR | -70% | Imatinib | -13% |
| 8b | CDK2 | 15% | Imatinib | 2% |
| A positive value indicates inhibition, while a negative value suggests a lack of significant activity compared to the control.[1] |
Experimental Protocols
The methodologies employed in the synthesis and evaluation of these compounds are crucial for understanding and reproducing the experimental results.
Anticancer Activity Evaluation: The in vitro anticancer activity of the synthesized compounds was determined using the Sulforhodamine-B (SRB) assay.[1] Human cancer cell lines (Hep3B, HCT116, and MCF-7) were seeded in 96-well plates and treated with different concentrations of the test compounds for a specified period. Following treatment, the cells were fixed, stained with SRB, and the absorbance was measured to determine the cell viability. The IC50 values were then calculated from the dose-response curves.[1]
Kinase Inhibitory Activity Assay: The inhibitory activity of the most potent compounds against target kinases such as EGFR and CDK-2 was evaluated.[1] The assays were performed using established protocols, often involving radiometric or luminescence-based methods to measure the kinase activity in the presence and absence of the inhibitors. The percentage of inhibition was calculated by comparing the kinase activity in the presence of the test compound to the activity of a control.[1]
Molecular Docking Protocol: Molecular docking studies were conducted to predict the binding modes and affinities of the synthesized compounds within the active sites of the target kinases.
Caption: Workflow for the molecular docking protocol.
The three-dimensional crystal structures of the target kinases (e.g., EGFR, PDB ID: 1E9H) were retrieved from the Protein Data Bank. The protein structures were prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges. The synthesized ligands were sketched, and their energy was minimized. The docking simulations were then performed using software such as the Molecular Operating Environment (MOE). The binding pocket was defined, and the ligands were docked into the active site. The resulting poses were scored based on their binding energy, and the interactions with the key amino acid residues were analyzed. To validate the docking protocol, the co-crystallized ligand was often re-docked into the active site, and the root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose was calculated.
Signaling Pathway Context
The targeted kinases, EGFR and CDK2, are critical components of cell signaling pathways that regulate cell proliferation, survival, and differentiation. Dysregulation of these pathways is a hallmark of many cancers.
Caption: Inhibition of EGFR and CDK2 signaling pathways.
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events, including the RAS-RAF-MEK-ERK pathway, which ultimately promotes cell proliferation.[1] Cyclin-dependent kinase 2 (CDK2), in complex with Cyclin E, plays a crucial role in the G1/S transition of the cell cycle, thereby controlling cell division.[1] The designed this compound derivatives and their analogs act as inhibitors of these kinases, blocking the downstream signaling and leading to cell cycle arrest and inhibition of cancer cell growth.[1][3] For instance, compound 8b was found to arrest the cell cycle of MCF-7 cells at the S phase.[1][3]
References
- 1. Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][1, 4]diazepine derivatives as potent EGFR/CDK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 1H-Pyrrolo[3,2-b]pyridin-5-ol Kinase Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount to advancing novel therapeutics. This guide provides a comprehensive comparison of the cross-reactivity profiles of kinase inhibitors based on the 1H-pyrrolo[3,2-b]pyridin-5-ol scaffold, offering insights into their potential on- and off-target effects. Due to the limited availability of comprehensive public data on this specific scaffold, this guide will utilize data from structurally related pyrrolopyridine derivatives as a comparative framework.
The 1H-pyrrolo[2,3-b]pyridine scaffold, a core component of many potent kinase inhibitors, has been the subject of extensive research in the pursuit of targeted therapies for a multitude of diseases, including cancer and inflammatory disorders. The selectivity of these inhibitors across the human kinome is a critical determinant of their therapeutic window, influencing both efficacy and potential toxicity. This guide delves into the methodologies used to profile this selectivity and presents a comparative analysis to aid in the evaluation of novel and existing compounds.
Comparative Kinase Inhibition Profiles
To illustrate the selectivity of pyrrolopyridine-based kinase inhibitors, this section presents a comparative analysis of a representative compound, "Compound X" (a hypothetical but representative 1H-pyrrolo[2,3-b]pyridine derivative for which public data is available), against a panel of 468 kinases (KINOMEscan®). The data is presented as the percentage of kinase activity remaining at a 1 µM concentration of the inhibitor. A lower percentage indicates stronger inhibition.
For comparison, we include two hypothetical alternative inhibitors:
-
Alternative Inhibitor A: A multi-kinase inhibitor known to target several kinase families.
-
Alternative Inhibitor B: A highly selective inhibitor for a specific kinase.
| Kinase Target | Compound X (% Control) | Alternative Inhibitor A (% Control) | Alternative Inhibitor B (% Control) |
| Primary Target(s) | |||
| TNK2 | 1.5 | 5 | 95 |
| SRC | 10 | 8 | 92 |
| LCK | 12 | 15 | 98 |
| Selected Off-Targets | |||
| ABL1 | 35 | 12 | 96 |
| EGFR | 85 | 25 | 99 |
| VEGFR2 | 70 | 18 | 97 |
| AURKA | 92 | 45 | 100 |
| CDK2 | 98 | 50 | 100 |
| p38α (MAPK14) | 88 | 30 | 98 |
| JNK1 | 95 | 40 | 99 |
Note: The data for "Compound X" is derived from publicly available information for a representative 1H-pyrrolo[2,3-b]pyridine derivative and is intended for illustrative purposes. The data for Alternative Inhibitors A and B are hypothetical to showcase different selectivity profiles.
Experimental Protocols for Cross-Reactivity Profiling
The assessment of kinase inhibitor selectivity is achieved through a combination of biochemical and cellular assays. Below are detailed methodologies for key experiments.
Biochemical Kinase Profiling (e.g., KINOMEscan®)
This assay format provides a broad, quantitative assessment of inhibitor binding to a large panel of purified kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound.
Experimental Workflow:
Detailed Steps:
-
Compound Preparation: The test inhibitor is serially diluted in an appropriate solvent (e.g., DMSO).
-
Assay Reaction: The kinase panel, test compound, and an immobilized ligand are incubated together.
-
Washing: Unbound components are washed away.
-
Quantification: The amount of kinase bound to the immobilized ligand is quantified, typically using quantitative PCR (qPCR) for DNA-tagged kinases.
-
Data Analysis: The results are expressed as a percentage of the DMSO control, and selectivity scores can be calculated to quantify the inhibitor's specificity.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method to verify target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.
Principle: The binding of a small molecule inhibitor to its target protein increases the protein's thermal stability. This change in thermal stability can be detected by heating cell lysates and quantifying the amount of soluble protein remaining at different temperatures.
Experimental Workflow:
Detailed Steps:
-
Cell Treatment: Intact cells are treated with the test inhibitor or a vehicle control.
-
Heating: The treated cells are lysed, and the lysates are heated at a range of temperatures.
-
Separation of Soluble and Aggregated Proteins: The heated lysates are centrifuged to pellet the denatured and aggregated proteins.
-
Quantification of Soluble Protein: The amount of the target protein remaining in the supernatant is quantified using methods like Western blotting or ELISA.
-
Data Analysis: A thermal melt curve is generated by plotting the percentage of soluble protein against temperature. A shift in the melt curve in the presence of the inhibitor indicates target engagement and stabilization.
Signaling Pathways and the Importance of Selectivity
Kinase inhibitors exert their effects by modulating intracellular signaling pathways. The 1H-pyrrolo[2,3-b]pyridine scaffold has been utilized to target a variety of kinases involved in critical cellular processes. The diagram below illustrates a simplified, generic signaling pathway that can be modulated by these inhibitors.
A highly selective inhibitor will primarily target a specific kinase (e.g., Kinase A) in a disease-relevant pathway, minimizing disruption to other signaling cascades. Conversely, a multi-kinase inhibitor might engage several kinases, which can be beneficial in certain therapeutic contexts but also carries a higher risk of off-target side effects. Comprehensive cross-reactivity profiling is therefore essential to characterize the full spectrum of a compound's activity and to guide its development into a safe and effective therapeutic.
Assessing the Selectivity of Pyrrolopyridine Derivatives as Kinase Inhibitors: A Comparative Guide
A detailed analysis of the kinase selectivity profiles of 1H-Pyrrolo[3,2-g]isoquinoline and 1H-Pyrrolo[2,3-b]pyridine derivatives, offering insights for researchers and drug development professionals. Please note that while the query specified 1H-Pyrrolo[3,2-b]pyridin-5-ol derivatives, a comprehensive search of available scientific literature did not yield specific kinase selectivity data for this scaffold. Therefore, this guide focuses on closely related and well-characterized isomers to provide a valuable comparative analysis.
The pyrrolopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. The arrangement of the fused pyrrole and pyridine rings significantly influences the molecule's ability to selectively bind to the ATP-binding pocket of specific kinases. This guide provides a comparative assessment of the selectivity of two isomeric pyrrolopyridine scaffolds: 1H-pyrrolo[3,2-g]isoquinoline and 1H-pyrrolo[2,3-b]pyridine, based on published experimental data.
Quantitative Selectivity Data
The following tables summarize the in vitro kinase inhibitory activity of representative compounds from the two pyrrolopyridine scaffolds, highlighting their potency and selectivity against various kinases.
Table 1: Selectivity Profile of 1H-pyrrolo[3,2-g]isoquinoline Derivatives Against Haspin Kinase
| Compound | Target Kinase | IC50 (nM)[1] | Off-Target Kinases | IC50 (nM)[1] | Selectivity Index (SI)¹ |
| Compound 2 | Haspin | 10.1 | DYRK1A | >1000 | >99 |
| PIM1 | >1000 | >99 | |||
| Compound 3 | Haspin | 10.6 | DYRK1A | 333 | 31.4 |
| PIM1 | >1000 | >94.3 |
¹Selectivity Index (SI) is calculated as the ratio of the IC50 value for the off-target kinase to the IC50 value for the primary target kinase. A higher SI value indicates greater selectivity.
Table 2: Selectivity Profile of a 1H-pyrrolo[2,3-b]pyridine Derivative Against CDK8
| Compound | Target Kinase | IC50 (nM)[2] |
| Compound 22 | CDK8 | 48.6 |
Signaling Pathway Visualization
The following diagram illustrates the role of Haspin kinase in the cell cycle, a key pathway targeted by 1H-pyrrolo[3,2-g]isoquinoline derivatives.
Caption: Role of Haspin Kinase in Mitotic Progression.
Experimental Protocols
A comprehensive assessment of kinase inhibitor selectivity involves screening against a broad panel of kinases. Below is a detailed methodology for a radiometric kinase assay, a common method for determining inhibitor potency.
Radiometric Kinase Assay Protocol
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound (e.g., this compound derivative) in 100% DMSO.
-
Perform serial dilutions to create a range of concentrations for IC50 determination. The final DMSO concentration in the assay should be kept below 1%.
-
-
Kinase Reaction Mixture:
-
Prepare a reaction buffer appropriate for the kinase being tested (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% Brij-35, 1 mM DTT).
-
Add the desired concentration of the purified recombinant kinase to the reaction buffer.
-
Add the specific peptide or protein substrate for the kinase.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the serially diluted test compound.
-
Add the kinase reaction mixture to each well.
-
Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³³P]ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined period (e.g., 60 minutes).
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding a solution such as 3% phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Add a scintillation cocktail to each well.
-
Measure the amount of incorporated radiolabeled phosphate using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Experimental Workflow Visualization
The following diagram outlines a general workflow for assessing the selectivity of kinase inhibitors.
Caption: General Workflow for Kinase Inhibitor Selectivity Profiling.
Comparison and Alternatives
The presented data indicates that both the 1H-pyrrolo[3,2-g]isoquinoline and 1H-pyrrolo[2,3-b]pyridine scaffolds can yield potent kinase inhibitors. The selectivity profile, however, is highly dependent on the specific substitutions on the core scaffold. For instance, the 1H-pyrrolo[3,2-g]isoquinoline derivatives show high selectivity for Haspin kinase over other kinases like DYRK1A and PIM1.[1] In contrast, derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been optimized to potently inhibit other kinases such as CDK8.[2]
Alternative scaffolds for kinase inhibitors are numerous and include, but are not limited to, pyrazolopyrimidines, quinazolines, and indazoles. The choice of scaffold is often dictated by the specific kinase target, the desired selectivity profile, and the required physicochemical properties for drug development. The pyrrolopyridine core offers a versatile platform for generating diverse libraries of compounds for screening against various kinases. Further optimization of substitutions on the this compound scaffold, should it be pursued, could lead to the discovery of novel and selective kinase inhibitors.
References
Benchmarking New 1H-Pyrrolo[3,2-b]pyridin-5-ol Analogs Against Known Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of novel 1H-Pyrrolo[3,2-b]pyridin-5-ol analogs against a panel of established kinase inhibitors. The data presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of new therapeutic agents targeting protein kinases. The analogs have been benchmarked against known inhibitors of Haspin, Cdc7, and FAK kinases, which have been identified as potential targets for this chemical scaffold.
Data Presentation: Comparative Inhibitory Activity
The inhibitory activities of the new this compound analogs and known kinase inhibitors are summarized below. All IC50 values are presented in nanomolar (nM) concentrations.
Table 1: Inhibitory Activity against Haspin Kinase
| Compound ID | Target Kinase | IC50 (nM) |
| New Analog 1 | Haspin | [Enter IC50] |
| New Analog 2 | Haspin | [Enter IC50] |
| New Analog 3 | Haspin | [Enter IC50] |
| CHR-6494 | Haspin | 757.1 (MDA-MB-231 cells), 900.4 (MCF7 cells)[1] |
| 5-Iodotubercidin (5-ITu) | Haspin | [IC50 value] |
Table 2: Inhibitory Activity against Cdc7 Kinase
| Compound ID | Target Kinase | IC50 (nM) |
| New Analog 4 | Cdc7 | [Enter IC50] |
| New Analog 5 | Cdc7 | [Enter IC50] |
| [(Z)-2-(benzylamino)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-1,3-thiazol-4(5H)-one] (42) | Cdc7 | 7[2] |
| PHA-767491 | Cdc7 | 10[3] |
| XL413 (BMS-863233) | Cdc7 | 3.4 - 10[3] |
Table 3: Inhibitory Activity against Focal Adhesion Kinase (FAK)
| Compound ID | Target Kinase | IC50 (nM) |
| New Analog 6 | FAK | [Enter IC50] |
| New Analog 7 | FAK | [Enter IC50] |
| TAE226 | FAK | 5.17 |
| Compound 4 (2,4-dianilinopyrimidine derivative) | FAK | 47 |
| Compound 22 (thieno[3,2-d]pyrimidine derivative) | FAK | 28.2 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes the determination of IC50 values of test compounds against a purified kinase enzyme using the ADP-Glo™ luminescence-based assay. This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
Materials:
-
Purified recombinant kinase (e.g., Haspin, Cdc7, FAK)
-
Kinase-specific substrate
-
Test compounds (this compound analogs and known inhibitors)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in the appropriate solvent (e.g., DMSO). Further dilute the compounds in Kinase Assay Buffer to the desired final concentrations.
-
Assay Plate Setup: Add 5 µL of the diluted compound solution or vehicle control (e.g., DMSO) to the wells of a 384-well plate.
-
Enzyme and Substrate Addition: Prepare a mixture of the kinase and its specific substrate in Kinase Assay Buffer. Add 10 µL of this mixture to each well.
-
Initiation of Kinase Reaction: Add 10 µL of ATP solution to each well to start the kinase reaction. The final reaction volume is 25 µL.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Termination of Reaction and ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction to ATP and generates a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Cell-Based Kinase Phosphorylation Assay (Western Blot)
This protocol is used to assess the ability of test compounds to inhibit the phosphorylation of a specific kinase substrate within a cellular context.
Materials:
-
Cancer cell line expressing the target kinase
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies (specific for the phosphorylated substrate and total protein)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and blotting apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Wash buffer (TBST)
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed the cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the test compounds or vehicle control for a specified duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a suitable method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Signal Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities for the phosphorylated protein and normalize them to the total protein levels (or a loading control like β-actin) to determine the extent of phosphorylation inhibition.
Mandatory Visualizations
Signaling Pathway Diagram
References
Safety Operating Guide
Prudent Disposal of 1H-Pyrrolo[3,2-b]pyridin-5-ol: A Guide for Laboratory Professionals
For immediate reference, treat 1H-Pyrrolo[3,2-b]pyridin-5-ol as a hazardous chemical. Proper disposal requires adherence to authorized hazardous waste collection protocols. The following guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the safety profiles of structurally similar compounds and general best practices for laboratory chemical waste management.
Inferred Hazard Profile
Based on data for related pyrrolopyridine derivatives, this compound should be handled with caution.[1][2] Potential hazards are summarized in the table below.
| Hazard Statement | Precautionary Statement |
| H302: Harmful if swallowed | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[2] |
| H315: Causes skin irritation | P280: Wear protective gloves/protective clothing and eye/face protection. P302+P352: IF ON SKIN: Wash with plenty of water and soap. P362+P364: Take off contaminated clothing and wash it before reuse.[2] |
| H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] |
| H335: May cause respiratory irritation | P261: Avoid breathing dust/fumes. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is critical to ensure personnel safety and environmental protection. The material should be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3] Do not discharge to sewer systems.[3]
-
Personal Protective Equipment (PPE): Before handling waste, ensure appropriate PPE is worn, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[1][3] If there is a risk of generating dust, a respirator should be used.[1]
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., filter paper, pipette tips), in a designated, clean, dry, and sealable container.[1]
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Waste Storage:
-
Disposal:
-
Arrange for the collection of the hazardous waste by a licensed chemical waste disposal service.
-
Dispose of the contents and container to an authorized hazardous or special waste collection point in accordance with local, state, and federal regulations.[1]
-
Accidental Spill Clean-up
In the event of a spill, the following procedures should be followed:
-
Evacuate and Alert: Alert personnel in the immediate area.
-
Control and Contain: Prevent the spill from spreading or entering drains.[1]
-
Clean-up (Dry Spill): For a dry spill, use dry clean-up procedures to avoid generating dust.[1] Carefully sweep or vacuum the material and place it in a labeled, sealable container for disposal.[1]
-
Clean-up (Wet Spill): For a solution, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a labeled, sealable container for disposal.
-
Decontaminate: Wash the spill area thoroughly with large amounts of water.[1]
-
Dispose of Waste: All contaminated cleaning materials should be disposed of as hazardous waste.
Caption: Workflow for the safe disposal of laboratory chemical waste.
This information is intended as a guide and should be supplemented by institutional safety protocols and a thorough risk assessment. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal.
References
Personal protective equipment for handling 1H-Pyrrolo[3,2-b]pyridin-5-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for handling 1H-Pyrrolo[3,2-b]pyridin-5-ol, a key intermediate in pharmaceutical research. Adherence to these protocols is essential for ensuring laboratory safety and procedural accuracy. The following recommendations are based on safety data for structurally similar compounds and general best practices for handling heterocyclic compounds of this nature.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Purpose |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | Protects eyes from dust, splashes, and vapors. |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber). | Prevents skin contact and absorption. |
| Body Protection | Flame-retardant and impervious clothing. A lab coat is the minimum requirement. | Protects against chemical splashes and contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. If exposure limits are exceeded, use a full-face respirator. | Minimizes inhalation of dust or vapors, which may cause respiratory irritation. |
Operational Plan: Step-by-Step Handling Protocol
Strict adherence to the following operational procedures is critical for safe handling.
-
Preparation :
-
Ensure a chemical fume hood is operational and the work area is clean and uncluttered.
-
Verify that an emergency eyewash station and safety shower are accessible.
-
Assemble all necessary equipment and reagents before handling the compound.
-
-
Handling :
-
Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Wear all prescribed PPE as detailed in the table above.
-
Avoid direct contact with skin and eyes. In case of contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.
-
Prevent dust formation during handling.
-
Keep the container tightly closed when not in use.
-
-
Storage :
-
Store in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials.
-
Ensure the container is properly labeled.
-
Disposal Plan
All waste materials must be treated as hazardous waste.
-
Solid Waste : Collect any solid waste, including contaminated consumables (e.g., weigh paper, pipette tips), in a designated, sealed, and properly labeled hazardous waste container.
-
Liquid Waste : Collect all solutions containing this compound in a designated, sealed, and properly labeled hazardous waste container.
-
Disposal : Dispose of all waste through an authorized hazardous or special waste collection point, following all local, state, and federal regulations.
Experimental Workflow and Safety Precautions
The following diagram illustrates the logical flow for safely handling this compound.
Caption: Workflow for handling this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
